N1,N3-Dibenzylpropane-1,3-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N'-dibenzylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLUOFXICZSZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144985 | |
| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10239-34-6 | |
| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010239346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N1,N3-Dibenzylpropane-1,3-diamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, synthesis, and spectral characterization of N1,N3-Dibenzylpropane-1,3-diamine. This secondary diamine is a valuable building block in organic synthesis and holds potential in medicinal chemistry, particularly in the development of novel therapeutic agents.
Core Chemical Properties
This compound, also known as N,N'-dibenzyl-1,3-propanediamine, is a symmetrically substituted diamine. Its structure features a central propane-1,3-diamine core with benzyl groups attached to both nitrogen atoms.
| Property | Value | Reference |
| CAS Number | 10239-34-6 | [1][2][3] |
| Molecular Formula | C₁₇H₂₂N₂ | [1][4] |
| Molecular Weight | 254.37 g/mol | [1][4] |
| Physical Form | Clear pale yellow oil/liquid | [1] |
| Boiling Point | 124 °C at 0.55 Torr | [1] |
| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Synthesis and Reaction Pathways
The synthesis of this compound can be achieved through several methods, with reductive amination being a common and efficient approach.
A prevalent synthesis route involves a two-step process starting from 1,3-diaminopropane and benzaldehyde. The initial reaction forms the di-Schiff base, N,N'-dibenzylidene-1,3-propanediamine, which is subsequently reduced to the desired diamine.
As a secondary amine, this compound exhibits characteristic nucleophilic properties. The lone pairs of electrons on the nitrogen atoms allow it to participate in a variety of chemical transformations.
Experimental Protocols
Synthesis via Reductive Amination of a Di-Schiff Base
This protocol is adapted from an eco-friendly synthesis method.
Step 1: Synthesis of N,N'-Dibenzylidene-1,3-propanediamine (Di-Schiff Base)
-
In a round-bottom flask, dissolve 1,3-diaminopropane (1 equivalent) in a minimal amount of a suitable solvent, such as methanol or ethanol.
-
Add benzaldehyde (2 equivalents) dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of the di-Schiff base may be observed as a precipitate.
-
Isolate the product by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Reduction to this compound
-
The isolated N,N'-dibenzylidene-1,3-propanediamine (1 equivalent) is dissolved in methanol.
-
Sodium borohydride (NaBH₄) (2 equivalents) is added portion-wise to the reaction vessel.[1]
-
The reaction mixture is then heated to reflux for 15 minutes.[1]
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of water.[1]
-
The aqueous phase is extracted with dichloromethane.[1]
-
The combined organic phases are dried over anhydrous potassium carbonate (K₂CO₃) and the solvent is removed under reduced pressure to yield the final product.[1]
Spectroscopic Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the aromatic protons of the benzyl groups, the benzylic methylene protons, the methylene protons of the propane backbone, and the N-H protons.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Signals are expected for the aromatic carbons, the benzylic carbons, and the aliphatic carbons of the propane chain.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Key absorptions to identify include N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic rings.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.37 - 7.30 | m | 10H | Aromatic protons (Ar-H) |
| 3.78 | s | 4H | Benzylic protons (Ar-CH₂) |
| 2.71 | t, J = 6.8 Hz | 4H | Methylene protons adjacent to N (CH₂-N) |
| 1.73 | q, J = 6.8 Hz | 2H | Central methylene protons (CH₂-CH₂-CH₂) |
| 1.66 | bs | 2H | Amine protons (N-H) |
Data obtained from a published spectrum.
¹³C NMR (Predicted)
The following are predicted chemical shifts based on the analysis of similar structures, such as N,N'-Dibenzyl ethylenediamine diacetate.
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Quaternary aromatic carbon (Ar-C) |
| ~128.5 | Aromatic CH (Ar-CH) |
| ~128.2 | Aromatic CH (Ar-CH) |
| ~127.0 | Aromatic CH (Ar-CH) |
| ~54 | Benzylic carbon (Ar-CH₂) |
| ~49 | Methylene carbon adjacent to N (CH₂-N) |
| ~30 | Central methylene carbon (CH₂-CH₂-CH₂) |
Infrared (IR) Spectroscopy (Expected Absorptions)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, broad | N-H stretch (secondary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium to strong | Aliphatic C-H stretch |
| 1450 - 1600 | Medium to strong | Aromatic C=C stretch |
| 1000 - 1350 | Medium | C-N stretch |
| 690 - 770 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS) (Expected Fragmentation)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 254. Key fragmentation patterns for secondary amines often involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For this compound, a prominent fragment would be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group.
Applications in Research and Drug Development
Diamines, including this compound and its derivatives, are of significant interest in medicinal chemistry and materials science.
-
Antiviral Activity: N,N''-Dibenzyl-1,3-diaminopropane has been identified as a hepatitis C virus inhibitor.[1]
-
Antineoplastic Agents: Platinum complexes of N-benzyl-1,3-propanediamine derivatives have been synthesized and investigated as potential anticancer agents.
-
Coordination Chemistry: The two nitrogen atoms can act as ligands, coordinating with metal ions to form stable complexes. These complexes have potential applications in catalysis and materials science.
-
Building Blocks in Organic Synthesis: The diamine scaffold is a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds and polymers. The presence of two reactive amine groups allows for the construction of diverse molecular architectures.[5] Conformationally restricted diamines are particularly attractive scaffolds in drug discovery as they can pre-organize functional groups in a defined spatial manner, potentially leading to improved binding affinity with biological targets.
References
- 1. N,N'-Dibenzyl-1,3-propanediamine | 10239-34-6 [chemicalbook.com]
- 2. N,N'-Dibenzyl-1,3-diaminopropane | LGC Standards [lgcstandards.com]
- 3. N,N'-Dibenzyl-1,3-propanediamine | 10239-34-6 [chemicalbook.com]
- 4. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to N1,N3-Dibenzylpropane-1,3-diamine (CAS: 10239-34-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N3-Dibenzylpropane-1,3-diamine, with the CAS number 10239-34-6, is a diamine compound that has garnered interest in medicinal chemistry and materials science. Its structural motif is foundational for the development of various derivatives with potential therapeutic applications. Notably, it has been investigated as a Hepatitis C Virus (HCV) inhibitor and as a ligand in the formation of platinum-based anticancer complexes.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is a clear, pale yellow oil at room temperature.[1] It is soluble in organic solvents such as chloroform and methanol.[1] Key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10239-34-6 | [4] |
| Molecular Formula | C₁₇H₂₂N₂ | [4] |
| Molecular Weight | 254.37 g/mol | [4] |
| Boiling Point | 124 °C at 0.55 Torr | [1] |
| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.73 ± 0.19 (Predicted) | [1] |
| Physical Form | Oil | [1] |
| Color | Clear Pale Yellow | [1] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [1][5] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of a di-Schiff base intermediate, N,N'-dibenzylidene-1,3-propanediamine, followed by its reduction.
Synthesis of N,N'-dibenzylidene-1,3-propanediamine (Schiff Base Formation)
A common and efficient method for the synthesis of the di-Schiff base intermediate involves the condensation of 1,3-diaminopropane with benzaldehyde.[5]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 1,3-diaminopropane (1 equivalent) in ethanol.
-
Add benzaldehyde (2 equivalents) to the solution.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, N,N'-dibenzylidene-1,3-propanediamine, often precipitates from the solution and can be collected by filtration.
-
The collected solid is washed with cold ethanol and dried to yield the di-Schiff base.
A highly eco-friendly protocol has been reported where this reaction is carried out in water without the need for a catalyst, producing a good yield.[6]
Synthesis of this compound (Reduction of Schiff Base)
The di-Schiff base is then reduced to the target diamine. A common reducing agent for this transformation is sodium borohydride (NaBH₄).[6]
Experimental Protocol:
-
Dissolve N,N'-dibenzylidene-1,3-propanediamine (1 equivalent) in methanol in a reaction vessel.
-
Add sodium borohydride (2 equivalents) portion-wise to the solution.
-
Heat the reaction mixture to reflux for approximately 15 minutes.[1]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).[1]
-
Combine the organic phases, dry with an anhydrous drying agent (e.g., potassium carbonate), and concentrate under reduced pressure to obtain this compound as a yellow oil with a reported yield of 67.0%.[6]
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in the surveyed literature. However, reported and expected spectral characteristics are discussed below.
¹H NMR Spectroscopy
The ¹H NMR spectrum of N,N'-bis(benzyl)propane-1,3-diamine has been reported as follows:
-
¹H NMR (400 MHz, CDCl₃): δ 1.66 (bs, 2H, NH), 1.73 (q, 2H, J = 6.8 Hz, CH₂-3), 2.71 (t, 4H, J = 6.8 Hz, CH₂-N), 3.78 (s, 4H, CH₂-Ar), 7.30–7.37 (m, 10H, H-Ar).[6]
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| NH | 1.66 | broad singlet | - | 2H |
| -CH₂-CH₂-CH₂- | 1.73 | quintet | 6.8 Hz | 2H |
| N-CH₂- | 2.71 | triplet | 6.8 Hz | 4H |
| Ar-CH₂- | 3.78 | singlet | - | 4H |
| Ar-H | 7.30-7.37 | multiplet | - | 10H |
¹³C NMR Spectroscopy
| Carbon | Expected Chemical Shift Range (ppm) |
| -CH₂-CH₂-CH₂- | 25-35 |
| N-CH₂- | 45-55 |
| Ar-CH₂- | 50-60 |
| Aromatic C | 125-145 |
Infrared (IR) Spectroscopy
An experimental IR spectrum is not available. However, the expected characteristic absorption bands would include:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3300-3500 (weak to medium) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2960 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1020-1250 |
Mass Spectrometry (MS)
Specific mass spectrometry data is not available. For electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 254. Common fragmentation patterns for amines include alpha-cleavage, which would lead to the formation of a prominent benzylic cation at m/z 91.
Applications in Drug Discovery and Development
This compound and its derivatives have shown promise in two key areas of therapeutic research: as antiviral agents and as components of anticancer drugs.
Hepatitis C Virus (HCV) Inhibition
N,N''-Dibenzyl-1,3-diaminopropane has been identified as a Hepatitis C Virus inhibitor.[1] While the precise mechanism for this specific compound is not fully elucidated in the available literature, related diamine-containing compounds have been shown to target the HCV non-structural protein 5A (NS5A).[7][8] NS5A is a crucial protein for HCV RNA replication and virion assembly.[5]
Plausible Mechanism of Action as an NS5A Inhibitor:
NS5A inhibitors are thought to bind to the N-terminus of the NS5A protein, a region critical for its dimerization and function.[8] This binding event is believed to induce a conformational change in NS5A, disrupting its ability to interact with other viral and host factors necessary for the formation of the viral replication complex. This ultimately leads to the inhibition of HCV RNA synthesis.
Anticancer Platinum Complexes
Derivatives of N-benzyl-1,3-propanediamine have been utilized as ligands in the synthesis of novel platinum(II) complexes with potential as antineoplastic agents.[2][3] These complexes are designed as analogs of cisplatin, a widely used chemotherapy drug. The general mechanism of action for such platinum-based anticancer drugs involves their interaction with DNA.
General Mechanism of Action for Platinum-DNA Adduct Formation:
Platinum(II) complexes, upon entering a cancer cell, undergo hydrolysis where the chloride ligands are replaced by water molecules, forming a reactive aquated species. This activated complex can then bind to the nitrogen atoms of purine bases in DNA, primarily guanine.[9][10] This binding can result in the formation of intrastrand and interstrand crosslinks in the DNA. These DNA adducts distort the DNA helix, which inhibits DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in the cancer cell.[4]
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[9] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is recommended to handle it in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical building block with demonstrated potential in the development of novel therapeutic agents. Its straightforward synthesis and the biological activity of its derivatives make it a compound of interest for further research in antiviral and anticancer drug discovery. Future studies should focus on elucidating the specific mechanisms of action of its derivatives and optimizing their pharmacological profiles to advance their potential clinical applications.
References
- 1. Platinum anti-cancer drugs: Free radical mechanism of Pt-DNA adduct formation and anti-neoplastic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, cytotoxic activity, and cellular accumulation of dinuclear platinum complexes derived from N,N'-di-(2-aminoethyl)-1,3-diamino-2-propanol, aryl substituted N-benzyl-1,4-butanediamines, and N-benzyl-1,6-hexanediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hepatitis C virus nonstructural protein 5A (NS5A) is an RNA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLATINUM-BASED DRUGS AND PROTEINS: REACTIVITY AND RELEVANCE TO DNA ADDUCT FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N,N'-dibenzyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N'-dibenzyl-1,3-propanediamine, a molecule of interest in various chemical and pharmaceutical research areas. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents key quantitative data in a structured format. Furthermore, it visualizes the synthetic workflow and a relevant biological signaling pathway to provide a thorough understanding of the compound's preparation and a potential application.
Synthetic Approach: Reductive Amination
The most common and efficient method for the synthesis of N,N'-dibenzyl-1,3-propanediamine is a two-step process commencing with the formation of a di-Schiff base, followed by its reduction. This approach, a type of reductive amination, involves the reaction of 1,3-diaminopropane with two equivalents of benzaldehyde to form the intermediate N,N'-dibenzylidene-1,3-propanediamine. This intermediate is then reduced using a hydride-donating reagent, such as sodium borohydride, to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of N,N'-dibenzyl-1,3-propanediamine via the reductive amination of 1,3-diaminopropane with benzaldehyde.
| Parameter | Value | Reference |
| Starting Materials | 1,3-Diaminopropane, Benzaldehyde | [1] |
| Intermediate | N,N'-dibenzylidene-1,3-propanediamine | [1] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |
| Overall Yield | 67.0% | [1] |
| Reaction Temperature (Reduction) | 60-90 °C | [1] |
| Reaction Time (Reduction) | 15 minutes | [1] |
| Solvent (Schiff Base Formation) | Ethanol | [2] |
| Solvent (Reduction) | Methanol | [1] |
| Product Form | Yellow oil | [1] |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of N,N'-dibenzyl-1,3-propanediamine.
Step 1: Synthesis of N,N'-dibenzylidene-1,3-propanediamine (Schiff Base Intermediate)
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-diaminopropane (1.0 equivalent) in absolute ethanol.
-
Reaction Initiation: To the stirred solution, add benzaldehyde (2.0 equivalents) dropwise at room temperature. The addition is typically accompanied by a mild exothermic reaction.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-3 hours. The formation of the Schiff base can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Upon completion, the solvent is removed under reduced pressure to yield the crude N,N'-dibenzylidene-1,3-propanediamine. This intermediate can be used in the next step without further purification.
Step 2: Reduction of N,N'-dibenzylidene-1,3-propanediamine to N,N'-dibenzyl-1,3-propanediamine
-
Dissolution: Dissolve the crude N,N'-dibenzylidene-1,3-propanediamine (1.0 equivalent) in methanol.
-
Reduction: To the stirred solution, add sodium borohydride (NaBH₄) (2.0-2.2 equivalents) portion-wise. The addition should be controlled to manage any effervescence.
-
Heating: After the addition of sodium borohydride is complete, heat the reaction mixture to 60-90 °C and maintain this temperature for 15 minutes.[1]
-
Quenching: Cool the reaction mixture to room temperature and carefully add water to quench the excess sodium borohydride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N,N'-dibenzyl-1,3-propanediamine as a yellow oil.[1]
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the two-step synthesis of N,N'-dibenzyl-1,3-propanediamine.
Caption: Synthetic route to N,N'-dibenzyl-1,3-propanediamine.
Potential Biological Activity: Inhibition of Hepatitis C Virus (HCV) Replication
While the specific mechanism of N,N'-dibenzyl-1,3-propanediamine as an antiviral agent is a subject of ongoing research, related diamine compounds have been identified as inhibitors of the Hepatitis C Virus (HCV). A key target for many HCV inhibitors is the non-structural protein 5A (NS5A). The following diagram illustrates a simplified, representative pathway of HCV replication and the putative inhibitory action of an NS5A inhibitor. NS5A is essential for the formation of the viral replication complex, which occurs within double-membrane vesicles derived from the host cell's endoplasmic reticulum.[3][4] Inhibitors of NS5A are thought to disrupt the function of this protein, thereby preventing the assembly of a functional replication complex and halting viral RNA synthesis.[4][5]
Caption: Putative inhibition of HCV replication via NS5A.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 5. benchchem.com [benchchem.com]
N1,N3-Dibenzylpropane-1,3-diamine molecular structure and weight
An In-depth Technical Guide to N1,N3-Dibenzylpropane-1,3-diamine for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a molecule of significant interest in the fields of organic chemistry and drug discovery. We will delve into its molecular characteristics, synthesis, and potential therapeutic applications, presenting the information in a manner tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
This compound, also known as N,N'-bis(phenylmethyl)-1,3-propanediamine, is a symmetrical diamine with the molecular formula C17H22N2.[1][2][3] Its structure consists of a central propane-1,3-diamine core with a benzyl group attached to each of the terminal nitrogen atoms.
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C17H22N2 | [1][2][3] |
| Molecular Weight | 254.37 g/mol | [1][2][3][4] |
| CAS Number | 10239-34-6 | [1][2][3][4] |
| IUPAC Name | N,N'-dibenzylpropane-1,3-diamine | [3] |
| Physical Form | Liquid/Oil | [1] |
| Boiling Point | 124 °C at 0.55 Torr | [1] |
| SMILES | C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2 | [3][4] |
| InChI Key | RXLUOFXICZSZIB-UHFFFAOYSA-N | [3] |
Synthesis of this compound
An efficient and environmentally friendly protocol for the synthesis of N,N'-dibenzylpropane-1,3-diamine involves a two-step process starting with the formation of a di-Schiff base followed by its reduction.[5]
Experimental Protocol
Step 1: Synthesis of N,N'-dibenzylidene-1,3-propanediamine (Di-Schiff Base) This step is typically achieved through the condensation reaction of 1,3-propanediamine with two equivalents of benzaldehyde.
Step 2: Reduction to N,N'-dibenzyl-1,3-propanediamine The di-Schiff base is then reduced to the corresponding diamine. A general procedure is as follows:
-
N1,N3-dibenzylidene-1,3-propanediamine (1 equivalent) is dissolved in methanol (50 mL).[1]
-
Sodium borohydride (NaBH4, 2 equivalents) is added portion-wise to the reaction mixture.[1]
-
The mixture is heated to reflux for 15 minutes.[1]
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of water (70 mL).[1]
-
The aqueous phase is extracted with dichloromethane (3 x 50 mL).[1]
-
The combined organic phases are dried with anhydrous potassium carbonate (K2CO3) and the solvent is removed under reduced pressure to yield the target product, N,N'-dibenzyl-1,3-propanediamine.[1]
This greener chemistry approach often utilizes water as a solvent and may not require a catalyst, offering high yields and a simple work-up procedure.[5] The following diagram illustrates the general workflow for this synthesis.
Caption: Workflow for the synthesis of this compound.
Relevance and Applications in Drug Development
The 1,3-diamine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] These compounds have shown therapeutic potential as antiarrhythmic, anticonvulsant, sodium channel blockers, and neuroprotective agents.[6]
N,N''-Dibenzyl-1,3-diaminopropane has been identified as a hepatitis C virus inhibitor.[1] Furthermore, N-benzyl-1,3-propanediamine derivatives have been used as ligands in the synthesis of new platinum complexes, which are being investigated as potential antineoplastic agents analogous to cisplatin.[7]
The structural features of this compound make it an interesting candidate for further modification and investigation in drug discovery programs. The benzyl groups can be modified or replaced to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.
The diagram below illustrates the potential applications of the 1,3-diamine scaffold, including this compound, in drug development.
Caption: Potential therapeutic applications of the 1,3-diamine scaffold.
References
- 1. N,N'-Dibenzyl-1,3-propanediamine | 10239-34-6 [chemicalbook.com]
- 2. N,N'-Dibenzyl-1,3-diaminopropane | LGC Standards [lgcstandards.com]
- 3. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 10239-34-6|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of N1,N3-Dibenzylpropane-1,3-diamine: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for N1,N3-Dibenzylpropane-1,3-diamine. Due to the limited availability of a complete public dataset for this specific compound, this guide presents representative spectroscopic information for the closely related and structurally analogous compound, N,N'-bis(benzyl)propane-1,3-diamine. This information serves as a valuable reference for the characterization and analysis of this compound and similar molecules.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for N,N'-bis(benzyl)propane-1,3-diamine, which is expected to be highly comparable to this compound.
Table 1: ¹H NMR Spectroscopic Data for N,N'-bis(benzyl)propane-1,3-diamine [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.37-7.30 | m | 10H | Aromatic (C₆H₅) |
| 3.78 | s | 4H | CH₂-Ar |
| 2.71 | t, J = 6.8 Hz | 4H | CH₂-N |
| 1.73 | q, J = 6.8 Hz | 2H | CH₂-CH₂-CH₂ |
| 1.66 | bs | 2H | NH |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~140 | Quaternary Aromatic (C-ipso) |
| ~128.5 | Aromatic (CH) |
| ~128.3 | Aromatic (CH) |
| ~127.0 | Aromatic (CH) |
| ~54 | CH₂-Ar |
| ~49 | CH₂-N |
| ~31 | CH₂-CH₂-CH₂ |
Table 3: Mass Spectrometry Data for N,N'-Bis(benzyl)-1,3-diaminopropane [2]
| m/z | Proposed Fragment |
| 254 | [M]⁺ (Molecular Ion) |
| 163 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[2]
Table 4: Infrared (IR) Spectroscopy Data for N,N'-Bis(benzyl)-1,3-diaminopropane [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 (broad) | N-H stretch |
| 3020-3080 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Aromatic C=C stretch |
| 1100-1200 | C-N stretch |
| 690-770 | Aromatic C-H bend (out-of-plane) |
Sample Phase: Vapor[2]
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer, for instance, one coupled with a Gas Chromatography (GC) system for sample introduction.
-
Data Acquisition:
-
Introduce the sample into the ion source. For GC-MS, the compound is vaporized and separated on the GC column before entering the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Solubility of N,N'-dibenzyl-1,3-propanediamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of N,N'-dibenzyl-1,3-propanediamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a summary of available qualitative data, a discussion of the predicted solubility based on molecular structure, and detailed experimental protocols for the quantitative determination of solubility in organic solvents.
Introduction to N,N'-dibenzyl-1,3-propanediamine
N,N'-dibenzyl-1,3-propanediamine (CAS Number: 10239-34-6) is a diamine with the molecular formula C₁₇H₂₂N₂.[1][2][3][4] Its structure consists of a central 1,3-propanediamine core with a benzyl group attached to each nitrogen atom. This combination of a flexible aliphatic chain and bulky, nonpolar aromatic groups results in a nuanced solubility profile. Understanding its solubility is crucial for a variety of applications, including organic synthesis, medicinal chemistry, and materials science, as it informs solvent selection for reactions, purifications, and formulations.
Solubility Profile
Quantitative Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for N,N'-dibenzyl-1,3-propanediamine in a range of organic solvents. This indicates a significant data gap for this compound.
Qualitative Solubility Data
Limited qualitative solubility information is available. This data provides a general indication of suitable solvent classes.
| Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
This data is based on information from chemical supplier databases.
Predicted Solubility Based on Molecular Structure
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of N,N'-dibenzyl-1,3-propanediamine features both nonpolar and polar characteristics:
-
Nonpolar characteristics: The two benzyl groups are large, hydrophobic moieties, which suggest good solubility in nonpolar and moderately polar organic solvents.
-
Polar characteristics: The two secondary amine groups are capable of acting as hydrogen bond acceptors, and to a lesser extent, donors. This suggests some affinity for polar solvents.
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, researchers can employ established methods for solubility determination. The following are detailed protocols for two common and reliable methods.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6]
Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus:
-
Constant temperature water bath or incubator with shaking capabilities
-
Glass vials or flasks with airtight seals
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, GC)
Procedure:
-
Add an excess amount of N,N'-dibenzyl-1,3-propanediamine to a pre-weighed vial. The excess solid should be clearly visible.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.[6]
-
After the equilibration period, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter compatible with the solvent to remove all undissolved solids.
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Analyze the concentration of N,N'-dibenzyl-1,3-propanediamine in the diluted solution using a pre-calibrated analytical method.
-
Calculate the solubility in units such as g/L, mg/mL, or mol/L.
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.[7][8][9][10][11]
Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus:
-
Constant temperature water bath or incubator
-
Glass vials or flasks with airtight seals
-
Analytical balance
-
Volumetric pipette
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum desiccator
Procedure:
-
Prepare a saturated solution of N,N'-dibenzyl-1,3-propanediamine in the chosen solvent using the equilibration steps (1-6) from the Isothermal Shake-Flask Method.
-
Pre-weigh a clean and dry evaporating dish or vial on an analytical balance.
-
Carefully transfer a precise volume (e.g., 10 mL) of the clear, filtered saturated solution into the pre-weighed container.
-
Weigh the container with the solution to determine the mass of the solution.
-
Carefully evaporate the solvent in a well-ventilated area or under a fume hood. Gentle heating in an oven at a temperature well below the boiling point of the solute can be used to expedite this process.
-
Once the solvent is completely evaporated, dry the remaining solid residue to a constant weight in an oven or vacuum desiccator.
-
Weigh the container with the dry solid.
-
The mass of the solute is the final weight minus the initial weight of the empty container.
-
The solubility can be expressed as grams of solute per volume of solvent or grams of solute per mass of solvent.
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. scribd.com [scribd.com]
N1,N3-Dibenzylpropane-1,3-diamine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for N1,N3-Dibenzylpropane-1,3-diamine (CAS No. 10239-34-6). The following sections detail the known hazards, precautionary measures, and emergency procedures to ensure the safe use of this compound in a laboratory and drug development setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂N₂ | [1][2] |
| Molecular Weight | 254.37 g/mol | [1][2][3] |
| CAS Number | 10239-34-6 | [1][2] |
| Appearance | Colorless to Yellow clear liquid/Oil | [2][4] |
| Boiling Point | 124 °C at 0.55 Torr | [2] |
| Density (Predicted) | 1.017 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 9.73 ± 0.19 | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2][5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS hazard statements and corresponding pictograms are summarized in Table 2.
| GHS Classification | Hazard Statement | Pictogram | Source |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [2][5] |
| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [2][5] |
| Eye irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [2][5] |
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | [5] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [2][5] |
Experimental Protocols for Hazard Determination
While specific toxicological studies for this compound are not publicly available, the GHS classifications are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key toxicological endpoints relevant to this compound.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is used to assess the harmful effects of a substance when ingested.
-
Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined starting level (e.g., 300 mg/kg).[6] The outcome (survival or death) determines the next dosing step (a higher or lower dose). This continues until the dose causing toxicity or no more than one death is identified.[6]
-
Animal Model: Healthy, young adult female rats are typically used.[6]
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage in a single dose.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]
-
A necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The results are used to classify the substance into a GHS category based on the observed mortality at different dose levels.[6]
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible or irreversible skin damage.
-
Principle: The substance is applied to a small area of skin of a single animal (typically an albino rabbit) under a semi-occlusive patch for a fixed period (usually 4 hours).[7][8]
-
Animal Model: Albino rabbits with healthy, intact skin are the preferred species.[9]
-
Procedure:
-
The fur is clipped from the dorsal area of the animal.
-
A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the substance is applied to a small patch of skin.[9]
-
After 4 hours, the patch is removed, and the skin is cleaned.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7]
-
Observations may continue for up to 14 days to assess the reversibility of the effects.[7]
-
-
Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the degree and reversibility of the irritation.[7]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This method assesses the potential of a substance to cause damage to the eye.
-
Principle: A single dose of the substance is applied into the conjunctival sac of one eye of an animal (typically an albino rabbit), with the other eye serving as a control.[5][10]
-
Animal Model: Albino rabbits are the recommended species.[5]
-
Procedure:
-
Data Analysis: The severity of ocular lesions is scored, and the substance is classified based on the nature and reversibility of the observed damage.[11]
Safe Handling and Storage
Adherence to proper handling and storage procedures is essential to minimize exposure and associated risks.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store in a segregated and approved area, away from incompatible materials such as oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] The substance is hygroscopic.[6]
Emergency Procedures
First Aid Measures
Immediate medical attention is required for all routes of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Call a physician immediately.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician immediately.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: The substance is flammable and may be ignited by heat, sparks, or flames.[6] Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup:
-
Contain the spill with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then wash with water.
-
Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical flow of procedures for handling spills and providing first aid.
References
- 1. oecd.org [oecd.org]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
N1,N3-Dibenzylpropane-1,3-diamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of N1,N3-Dibenzylpropane-1,3-diamine, a compound of interest in medicinal chemistry, particularly as a potential Hepatitis C Virus (HCV) inhibitor. This document outlines its known physical properties, detailed experimental protocols for their determination, and a proposed mechanism of action within the context of HCV replication.
Core Physical and Chemical Characteristics
This compound is a diamine compound with the chemical formula C₁₇H₂₂N₂.[1][2] It is also known by other names, including N,N'-Dibenzyl-1,3-propanediamine and N,N'-Bis(phenylmethyl)-1,3-propanediamine.[1][2] At room temperature, it exists as a clear, pale yellow oil. The compound should be stored in a dark place under an inert atmosphere at room temperature.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₂N₂ | [1][2] |
| Molecular Weight | 254.37 g/mol | [1] |
| CAS Number | 10239-34-6 | [1][2] |
| Physical Form | Clear Pale Yellow Oil | |
| Boiling Point | 124 °C at 0.55 Torr | |
| Density (Predicted) | 1.017 ± 0.06 g/cm³ | |
| pKa (Predicted) | 9.73 ± 0.19 | |
| Solubility | Slightly soluble in Chloroform and Methanol. |
Experimental Protocols
This section provides detailed methodologies for the determination of the key physical characteristics of this compound.
Determination of Boiling Point (Micro Method)
The boiling point of this compound can be determined using a micro-boiling point apparatus, such as a Thiele tube, which is suitable for small sample volumes.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or oil bath)
-
Mineral oil
Procedure:
-
A small amount of the this compound sample is placed into the small test tube.
-
The capillary tube is placed inside the test tube with the open end downwards.
-
The test tube is attached to the thermometer.
-
The Thiele tube is filled with mineral oil, and the thermometer with the attached sample tube is immersed in the oil.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
The density of liquid this compound can be determined using a pycnometer or by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (or a graduated cylinder and an analytical balance)
-
Analytical balance
-
Water bath (for temperature control)
Procedure (using a graduated cylinder):
-
An empty, dry graduated cylinder is weighed on an analytical balance.
-
A known volume of this compound is added to the graduated cylinder.
-
The graduated cylinder containing the sample is reweighed.
-
The mass of the sample is determined by subtracting the mass of the empty graduated cylinder.
-
The density is calculated by dividing the mass of the sample by its volume (Density = Mass / Volume).[3]
Determination of Solubility
A qualitative assessment of solubility in various solvents can be performed as follows.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Solvents (e.g., water, ethanol, chloroform, methanol, diethyl ether)
Procedure:
-
Approximately 0.1 mL of this compound is added to a test tube.
-
About 2 mL of the chosen solvent is added to the test tube.[4]
-
The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.
-
The mixture is allowed to stand and is visually inspected for the presence of a single phase (soluble), two separate phases (insoluble), or partial dissolution (slightly soluble).
Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
Sample Preparation:
-
Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
The solution should be homogeneous and free of any particulate matter.
¹H NMR Spectroscopy Protocol:
-
The prepared NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to ensure homogeneity.
-
A standard proton NMR experiment is run. Key parameters to record include chemical shifts (δ) in ppm relative to a reference standard (e.g., tetramethylsilane, TMS), integration of signals, and coupling constants (J) in Hz.
¹³C NMR Spectroscopy Protocol:
-
Following the ¹H NMR, the spectrometer is tuned to the ¹³C frequency.
-
A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Chemical shifts are recorded in ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. For a liquid sample like this compound, a neat spectrum can be obtained.
Apparatus:
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
Procedure:
-
A drop of the neat liquid is placed on one salt plate.[5]
-
The second salt plate is placed on top to create a thin film of the liquid.[5]
-
The "sandwich" is placed in the sample holder of the IR spectrometer.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Key absorptions for N-H and C-N bonds are of particular interest.
Proposed Mechanism of Action as a Hepatitis C Virus (HCV) Inhibitor
This compound has been identified as a potential inhibitor of the Hepatitis C Virus. While the specific molecular target has not been definitively elucidated for this particular compound, non-nucleoside inhibitors of HCV typically target viral enzymes essential for replication, such as the NS3/4A protease or the NS5B RNA-dependent RNA polymerase.[6][7][8]
The proposed mechanism of action, based on the common pathways for non-nucleoside HCV inhibitors, involves the allosteric inhibition of the NS5B polymerase.
dot
Caption: Proposed mechanism of HCV inhibition by this compound.
Signaling Pathway Description
-
HCV RNA Translation: The viral RNA genome is translated by the host cell machinery to produce a single large polyprotein.
-
Polyprotein Processing: The viral NS3/4A protease cleaves this polyprotein into individual functional viral proteins, including the NS5B polymerase.[7][8][9]
-
Formation of the Replication Complex: The NS5B polymerase is a key component of the viral replication complex.
-
RNA Replication: The replication complex uses the original viral RNA as a template to synthesize new copies of the viral genome.
-
Inhibition: this compound, acting as a non-nucleoside inhibitor, is proposed to bind to an allosteric site on the NS5B polymerase. This binding induces a conformational change in the enzyme, rendering it inactive.[6]
-
Outcome: The inhibition of NS5B polymerase activity blocks the synthesis of new viral RNA, thereby halting viral replication and the subsequent assembly of new virions.
Conclusion
This technical guide provides a consolidated resource for researchers and drug development professionals on the physical characteristics of this compound. The provided experimental protocols offer a framework for the consistent and accurate determination of its properties. The proposed mechanism of action as an HCV inhibitor, while based on the general activity of its compound class, provides a logical starting point for further investigation into its specific biological activity and potential as a therapeutic agent. Further research is warranted to obtain a more complete physical profile, including a measured melting point and detailed spectral assignments, and to elucidate the precise molecular interactions governing its inhibitory effects on Hepatitis C Virus.
References
- 1. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N'-Dibenzyl-1,3-diaminopropane | LGC Standards [lgcstandards.com]
- 3. homesciencetools.com [homesciencetools.com]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 9. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for Substituted 1,3-Diaminopropanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 1,3-diaminopropanes represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. Their structural motif, characterized by two amino groups separated by a three-carbon backbone, provides a flexible scaffold for the synthesis of a diverse array of derivatives with a wide range of biological activities. These compounds have emerged as promising candidates for the development of novel therapeutics targeting cancer, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the current research landscape for substituted 1,3-diaminopropanes, focusing on key areas of investigation, experimental methodologies, and future directions.
Core Research Areas and Therapeutic Potential
Substituted 1,3-diaminopropanes have demonstrated significant potential in several key therapeutic areas. The ability to modify the substituents on the nitrogen atoms and the central propane backbone allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective agents.
Anticancer Activity
A significant body of research has focused on the development of substituted 1,3-diaminopropanes as anticancer agents. These compounds exert their effects through various mechanisms, including the modulation of polyamine metabolism and the formation of cytotoxic metal complexes.
Polyamine Metabolism Analogs: Polyamines, such as spermidine and spermine, are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer cells.[1][2] Substituted 1,3-diaminopropanes can act as polyamine analogs, interfering with this critical pathway. These analogs can be transported into cells via the polyamine transport system and subsequently downregulate the biosynthetic pathway while inducing the catabolic pathway, leading to a depletion of natural polyamines and inhibition of tumor growth.[3] Some butylated derivatives of propanediamine have been shown to inhibit the growth of human prostate cancer cells by activating spermine oxidase, a key enzyme in the polyamine catabolic pathway.[4]
Platinum(II) Complexes: The 1,3-diaminopropane scaffold is an effective chelating ligand for platinum(II), forming stable complexes with significant cytotoxic activity. These complexes are analogous to established platinum-based cancer drugs like cisplatin and carboplatin. Research has shown that novel platinum(II) complexes incorporating a 2-hydroxy-1,3-propanediamine ligand exhibit significant cytotoxicity against various cancer cell lines, with some compounds being more active than carboplatin and showing less cross-resistance with cisplatin.[5]
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Platinum(II) Complexes | cis-[Pt(HO-pda)(CBDCA)] | SGC-7901, LNcap, A549 | More active than carboplatin | [5] |
| Platinum(II) Complexes | cis-[Pt(HO-pda)(CBDCA)] | A549/ATCC (resistant) | Active | [5] |
| 1,4-Naphthoquinones | PD9, PD10, PD11, PD13, PD14, PD15 | DU-145, MDA-MB-231, HT-29 | 1–3 | [6] |
| Spiro-1,3,4-thiadiazole | Compound 1 | RXF393 (renal) | 7.01 ± 0.39 | [7] |
| Spiro-1,3,4-thiadiazole | Compound 1 | HT29 (colon) | 24.3 ± 1.29 | [7] |
| Spiro-1,3,4-thiadiazole | Compound 1 | LOX IMVI (melanoma) | 9.55 ± 0.51 | [7] |
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted 1,3-diaminopropanes have shown promise in this area, with several derivatives exhibiting potent activity against a range of bacteria.
Synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The mechanism of action is suggested to be bactericidal, and these compounds show potential as leads for the development of new treatments for bacterial infections.[8]
| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| CPD20 | S. pyogenes | 2.5 | 6.58 | [8] |
| CPD20 | S. aureus | 2.5 | 6.58 | [8] |
| CPD20 | E. faecalis | 5 | 13.16 | [8] |
| CPD22 | S. pyogenes | 2.5 | 5.99 | [8] |
| CPD22 | S. aureus | 5 | 11.97 | [8] |
| CPD22 | E. faecalis | 5 | 11.97 | [8] |
| CPD18 | S. aureus | 10 | 28.68 | [8] |
| CPD18 | S. pyogenes | 10 | 28.68 | [8] |
| CPD21 | S. aureus | 10 | 26.32 | [8] |
| CPD21 | S. pyogenes | 10 | 26.32 | [8] |
Neurodegenerative Diseases
Substituted 1,3-diaminopropanes are being investigated as potential therapeutic agents for neurodegenerative disorders, most notably Alzheimer's disease. The primary target in this context is the β-secretase enzyme (BACE1).
BACE1 Inhibition: BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients. Inhibition of BACE1 is therefore a major therapeutic strategy.[9] Constrained diaminopropane derivatives have been synthesized and evaluated as BACE1 inhibitors. These compounds are designed to mimic the transition state of the BACE1 substrate, leading to potent inhibition of the enzyme.
| Compound | Target | Ki (nM) | Reference |
| Verubecestat | human BACE1 | 2.2 | [10] |
| Verubecestat | mouse BACE1 | 3.4 | [10] |
| Verubecestat | human BACE2 | 0.34 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of substituted 1,3-diaminopropane research.
Synthesis Protocols
This protocol describes a one-pot synthesis of N-aryl-1,3-diaminopropane derivatives, which are precursors for various biologically active compounds.
Materials:
-
3,4-dimethoxy-N-methylphenethylamine
-
Acrolein (90%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
3,4-dimethoxyaniline
-
10% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Hydrogen chloride in ethanol (4.74 M)
Procedure:
-
Cool 2.5 L of THF to approximately 0°C under a nitrogen atmosphere.
-
Add 152 mL of 90% acrolein to the cooled THF.
-
Slowly add a solution of 400 g of 3,4-dimethoxy-N-methylphenethylamine and 3.2 mL of DBU in 1 L of THF to the reaction mixture over 23 minutes, maintaining the temperature below 5°C.
-
Rinse the addition funnel with an additional 250 mL of THF and add it to the reaction mixture.
-
Stir the reaction mixture for 30 minutes at approximately 0°C.
-
Add 315 g of 3,4-dimethoxyaniline and 40 g of 10% Pd/C to the reaction mixture.
-
Hydrogenate the mixture at ambient temperature under 40-50 psi of hydrogen pressure for approximately 20 hours.
-
Remove the catalyst by filtration.
-
Treat the filtrate with 303 mL of 4.74 M hydrogen chloride in ethanol.
-
Stir the solution for 1 hour, then cool to approximately 0°C for 1.5 hours.
-
Filter the resulting suspension, wash the solid with THF, and air dry to yield the N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-N'-(3,4-dimethoxyphenyl)-1,3-propanediamine hydrochloride.[11]
This protocol outlines the synthesis of platinum(II) complexes with a substituted 1,3-diaminopropane ligand.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
2-hydroxy-1,3-propanediamine (HO-pda)
-
Appropriate dicarboxylate ligand (e.g., 1,1-cyclobutanedicarboxylic acid for CBDCA complex)
-
Water
Procedure for Ligand Synthesis (if not commercially available): This step is a general representation and may need optimization.
-
Dissolve 1,3-diaminopropane in a suitable solvent (e.g., ethanol).
-
Introduce the desired substituent (in this case, a hydroxyl group at the 2-position) through an appropriate chemical reaction (e.g., nucleophilic substitution on a protected precursor).
-
Purify the resulting 2-hydroxy-1,3-propanediamine.
Procedure for Platinum Complex Synthesis:
-
Dissolve 1 mmol of K₂[PtCl₄] in 5 mL of water.
-
Dissolve 1 mmol of the 2-hydroxy-1,3-propanediamine ligand in 5 mL of water.
-
Slowly add the ligand solution to the K₂[PtCl₄] solution.
-
If a dicarboxylate leaving group is desired, add the corresponding dicarboxylic acid at this stage.
-
Stir the reaction mixture for 48 hours at room temperature.
-
Isolate the product by filtration and dry.[5]
Biological Assay Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
Test compound (substituted 1,3-diaminopropane derivative)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[13]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Test compound (substituted 1,3-diaminopropane derivative)
-
Bacterial inoculum standardized to ~5×10⁵ CFU/mL
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate.[14]
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5×10⁵ CFU/mL.[14] Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[15]
This assay measures the direct inhibition of purified BACE1 enzyme activity using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Purified human recombinant BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compound (substituted 1,3-diaminopropane derivative)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a 3X solution of BACE1 enzyme and a 3X solution of the FRET substrate in assay buffer. Prepare serial dilutions of the test inhibitor.[16]
-
Assay Procedure:
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.[16]
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 545/585 nm).[16]
-
Data Analysis: Calculate the percent inhibition of BACE1 activity for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by substituted 1,3-diaminopropanes is crucial for rational drug design and development.
Polyamine Catabolism Pathway
// Nodes Spermine [fillcolor="#F1F3F4"]; Spermidine [fillcolor="#F1F3F4"]; Putrescine [fillcolor="#F1F3F4"]; N1_acetylspermine [fillcolor="#F1F3F4", label="N1-acetylspermine"]; N1_acetylspermidine [fillcolor="#F1F3F4", label="N1-acetylspermidine"]; H2O2_AP [fillcolor="#FBBC05", label="H2O2 + 3-aminopropanal"]; H2O2_AAP [fillcolor="#FBBC05", label="H2O2 + 3-acetoamidopropanal"]; SMOX [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="SMOX"]; SSAT [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="SSAT"]; PAOX [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="PAOX"]; Diaminopropane_Analog [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Substituted\n1,3-Diaminopropane\nAnalog"];
// Edges Spermine -> Spermidine [label="SMOX"]; Spermine -> N1_acetylspermine [label="SSAT"]; Spermidine -> N1_acetylspermidine [label="SSAT"]; N1_acetylspermine -> Spermidine [label="PAOX"]; N1_acetylspermidine -> Putrescine [label="PAOX"]; SMOX -> H2O2_AP [style=dashed]; PAOX -> H2O2_AAP [style=dashed]; Diaminopropane_Analog -> SMOX [color="#EA4335", arrowhead=normal, label="Induces"]; Diaminopropane_Analog -> SSAT [color="#EA4335", arrowhead=normal, label="Induces"]; }
Caption: Polyamine catabolism pathway and the inducing effect of substituted 1,3-diaminopropane analogs.
BACE1 Signaling Pathway in Alzheimer's Disease
// Nodes APP [label="Amyloid Precursor Protein (APP)", fillcolor="#F1F3F4"]; sAPPb [label="sAPPβ", fillcolor="#34A853", fontcolor="#FFFFFF"]; C99 [label="C99 fragment", fillcolor="#FBBC05"]; Ab [label="Amyloid-β (Aβ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plaques [label="Amyloid Plaques", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BACE1 [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="BACE1\n(β-secretase)"]; gSecretase [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="γ-secretase"]; Diaminopropane_Inhibitor [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Substituted\n1,3-Diaminopropane\nBACE1 Inhibitor"];
// Edges APP -> sAPPb [label="BACE1 cleavage"]; APP -> C99 [label="BACE1 cleavage"]; C99 -> Ab [label="γ-secretase cleavage"]; Ab -> Plaques; Diaminopropane_Inhibitor -> BACE1 [arrowhead=tee, color="#EA4335"]; }
Caption: The amyloidogenic pathway and the inhibitory action of substituted 1,3-diaminopropane derivatives on BACE1.
Experimental and Drug Discovery Workflow
The development of novel substituted 1,3-diaminopropane-based therapeutics follows a structured workflow, from initial design and synthesis to preclinical evaluation.
// Nodes Design [label="Compound Design &\nLibrary Synthesis", fillcolor="#F1F3F4"]; HTS [label="High-Throughput Screening\n(e.g., Enzyme/Cell-based assays)", fillcolor="#F1F3F4"]; Hit_ID [label="Hit Identification", shape=diamond, fillcolor="#FBBC05"]; Lead_Gen [label="Lead Generation &\nSAR Studies", fillcolor="#F1F3F4"]; Lead_Opt [label="Lead Optimization\n(ADME/Tox)", fillcolor="#F1F3F4"]; Preclinical [label="Preclinical Candidate\nSelection", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy &\nSafety Studies", fillcolor="#F1F3F4"]; IND [label="Investigational New Drug (IND)\nApplication", shape=document, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Design -> HTS; HTS -> Hit_ID; Hit_ID -> Lead_Gen [label="Active Compounds"]; Lead_Gen -> Lead_Opt; Lead_Opt -> Preclinical; Preclinical -> In_Vivo [label="Promising Leads"]; In_Vivo -> IND; }
Caption: A generalized workflow for the discovery and development of substituted 1,3-diaminopropane-based drug candidates.
Future Research Directions
The field of substituted 1,3-diaminopropanes continues to evolve, with several exciting areas for future research:
-
Targeted Delivery: The development of drug delivery systems to specifically target tumors or the central nervous system could enhance the efficacy and reduce the side effects of these compounds.
-
Combination Therapies: Investigating the synergistic effects of substituted 1,3-diaminopropanes with other therapeutic agents could lead to more effective treatment regimens.
-
Mechanism of Action Studies: Further elucidation of the precise molecular targets and mechanisms of action will facilitate the design of more potent and selective derivatives.
-
Exploration of New Therapeutic Areas: The versatile nature of the 1,3-diaminopropane scaffold suggests that its derivatives may have utility in other disease areas, such as viral infections and inflammatory disorders.
Conclusion
Substituted 1,3-diaminopropanes are a promising class of compounds with diverse therapeutic potential. Their continued exploration in the areas of oncology, infectious diseases, and neurodegeneration is warranted. The synthetic accessibility and tunable properties of this scaffold make it an attractive platform for the development of next-generation therapeutics. This guide provides a foundational understanding of the current research landscape and a framework for future investigations into this important class of molecules.
References
- 1. Molecular mechanisms of polyamine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives | MDPI [mdpi.com]
- 8. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BACE1 Enzyme Inhibition Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of N1,N3-Dibenzylpropane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N1,N3-Dibenzylpropane-1,3-diamine. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this compound for experimental and developmental applications.
Core Stability and Storage Recommendations
This compound is a liquid at ambient temperature. To maintain its chemical integrity, it is crucial to adhere to specific storage protocols. The primary recommendations from various chemical suppliers are summarized below.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids potential degradation that may be accelerated by elevated temperatures. |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation of the secondary amine functional groups. |
| Light Exposure | Keep in a dark place | Minimizes the risk of photolytic degradation. |
| Container | Tightly sealed container | Prevents contamination and reaction with atmospheric components like CO2 and moisture. |
Physicochemical Properties and Potential Incompatibilities
Understanding the inherent properties of this compound is essential for predicting its stability and potential interactions.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₂N₂ |
| Molecular Weight | 254.37 g/mol |
| Appearance | Liquid |
| CAS Number | 10239-34-6 |
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to the oxidation of the amine groups.
-
Acids and Acid Anhydrides: Can react with the basic amine groups in exothermic reactions.
-
Carbon Dioxide: Amines can react with atmospheric CO₂ to form carbamates.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively available in public literature, the chemical nature of secondary benzylamines suggests several potential degradation pathways under stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.
Forced Degradation Study Protocol
Objective: To identify the degradation products of this compound under various stress conditions and to establish a stability-indicating analytical method.
Table 3: Forced Degradation Conditions
| Stress Condition | Proposed Method |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours (in solid/neat form) |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel. |
Stability-Indicating Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach for monitoring the stability of this compound and separating it from its potential degradation products.
Table 4: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate or acetate) in a gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength corresponding to the absorbance maximum of the benzyl group (e.g., ~254 nm). |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The stability-indicating method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The peak purity of the main component should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.
Methodological & Application
The Role of N1,N3-Dibenzylpropane-1,3-diamine in Organocatalysis: A Review of Current Applications
While the broader class of chiral 1,3-diamines has emerged as a significant scaffold in the development of powerful organocatalysts, extensive research indicates that the parent compound, N1,N3-Dibenzylpropane-1,3-diamine, is not typically employed as a direct organocatalyst in asymmetric synthesis. Scientific literature does not contain specific examples of organocatalytic reactions where this compound is the primary catalytic species. Instead, this diamine often serves as a foundational structure or precursor for more complex, sterically hindered, and chiral derivatives that exhibit catalytic activity.
Organocatalysis relies on the ability of a small organic molecule to accelerate a chemical reaction, often by forming a transient, reactive intermediate. In the context of diamines, particularly for asymmetric reactions, the presence of specific stereocenters and bulky substituents is crucial for inducing enantioselectivity. The simple, achiral structure of this compound lacks these essential features for effective stereocontrol.
From Precursor to Potential Catalyst: The Synthesis of Chiral Derivatives
Research efforts in the field have focused on the synthesis of more elaborate 1,3-diamine structures derived from simpler precursors. A notable example is the preparation of (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine.[1] This complex chiral diamine is synthesized from an α,β-unsaturated ester through an aza-Michael addition of a chiral lithium amide, followed by reduction.[1] While the synthesis of this and similar intricate 1,3-diamines is well-documented, the subsequent application and detailed protocols for their use in specific organocatalytic reactions are not extensively published.[1]
The general interest in chiral 1,3-diamines stems from their potential to act as organocatalysts or as chiral auxiliaries in a variety of chemical transformations.[1]
General Principles of 1,3-Diamine in Organocatalysis: A Hypothetical Workflow
Although no specific protocols for this compound exist, a general workflow for how a chiral 1,3-diamine derivative could be employed in an organocatalytic reaction, such as a Michael addition, can be conceptualized. This process typically involves the formation of a nucleophilic enamine intermediate from a ketone or aldehyde substrate and the chiral diamine catalyst.
Below is a DOT language script illustrating this hypothetical workflow.
Conclusion
References
Application Notes and Protocols: N1,N3-Dibenzylpropane-1,3-diamine in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N1,N3-Dibenzylpropane-1,3-diamine is a versatile bidentate ligand utilized in coordination chemistry to form stable complexes with a variety of transition metals. Its flexible propane backbone and bulky benzyl substituents influence the stereochemistry and reactivity of the resulting metal complexes. These characteristics have led to their exploration in fields such as medicinal chemistry, particularly as potential anticancer agents, and catalysis. This document provides an overview of the applications of this compound as a ligand, with a focus on the synthesis, characterization, and potential applications of its coordination complexes. Detailed experimental protocols for the synthesis of the ligand and its platinum(II) complexes are also presented.
I. Synthesis of this compound Ligand
A common method for the synthesis of N,N'-dibenzyl-1,3-propanediamine involves the reaction of 1,3-diaminopropane with benzyl halide in an ethanolic solution.[1]
Experimental Protocol: Synthesis of N,N'-dibenzylpropane-1,3-diamine [1]
-
To a solution of 1,3-propanediamine (40 mmol) in ethanol (20 mL), slowly add the corresponding benzyl halide (20 mmol) over a period of 8 hours.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Slowly add a saturated solution of sodium hydroxide (30 mmol) in ethanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue using silica gel column chromatography with a 9:1 dichloromethane/methanol eluent to isolate the N,N'-dibenzylated product.
II. Coordination Complexes and Their Applications
A. Platinum(II) Complexes: Potential Antineoplastic Agents
Platinum(II) complexes of N-benzyl-1,3-propanediamine derivatives, including this compound, have been synthesized and investigated as potential anticancer agents, analogous to the widely used drug cisplatin.[1] The introduction of the bulky benzyl groups is thought to influence the drug's interaction with DNA and its cellular uptake.
Experimental Protocol: Synthesis of Dichloro(N,N'-dibenzylpropane-1,3-diamine)platinum(II) [1]
-
Dissolve K₂[PtCl₄] (0.415 g, 1 mmol) in 5 mL of water.
-
Dissolve N,N'-dibenzylpropane-1,3-diamine (1 mmol) in 5 mL of water.
-
Slowly add the ligand solution to the K₂[PtCl₄] solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Isolate the resulting solid product by filtration and dry it.
Table 1: Characterization Data for Dichloro(N,N'-dibenzylpropane-1,3-diamine)platinum(II) Complex [1]
| Property | Value |
| Appearance | Solid |
| IR (KBr, cm⁻¹) | 3159, 3012, 2980, 1576, 1498, 1453, 1433, 1211, 994, 748, 697, 523, 325 (νPt-Cl), 315 (νPt-N) |
| ¹H-NMR (400 MHz; DMSO-d₆) δ | 2.08 (m, 2H, CH₂), 3.03 (sl, 4H, CH₂NH), 4.14 (sl, 4H, CH₂Ph), 7.44; 7.56 (2d, 10H, Ph) |
| Elemental Analysis (Calcd. for C₁₇H₂₂N₂Cl₂Pt·4H₂O) | C: 34.46%; H: 5.10%; N: 4.72% |
| Elemental Analysis (Found) | C: 34.60%; H: 4.67%; N: 4.84% |
Anticancer Mechanism:
While specific signaling pathways for this compound platinum complexes are not extensively detailed in the literature, their mechanism is presumed to follow the general pathway of other platinum-based anticancer drugs. These drugs primarily exert their cytotoxic effects by binding to nuclear DNA, forming intra- and inter-strand crosslinks. This DNA damage disrupts replication and transcription, ultimately leading to apoptosis (programmed cell death).
Caption: General mechanism of action for platinum-based anticancer drugs.
B. Copper(II) Complexes
N,N'-disubstituted 1,3-propanediamine ligands can also form stable complexes with copper(II). While specific studies on this compound with copper are limited, related Schiff base complexes derived from substituted 1,3-propanediamines have been synthesized and structurally characterized. For instance, a copper(II) complex with a Schiff base ligand derived from 1,3-propanediamine and 1-(pyridin-2-yl)ethan-1-one showed a distorted square pyramidal geometry.[2] Such complexes are of interest for their potential catalytic and biological activities.
Table 2: Crystallographic Data for a Related Copper(II) Complex [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3433(3) |
| b (Å) | 13.2605(3) |
| c (Å) | 18.838(6) |
| β (°) | 97.522(16) |
| V (ų) | 2066.2(6) |
| Z | 4 |
C. Other Transition Metal Complexes and Potential Catalytic Applications
Complexes of this compound with other transition metals such as palladium, rhodium, and ruthenium are less explored. However, related diamine and N-heterocyclic carbene palladium complexes have shown significant catalytic activity in cross-coupling reactions like the Suzuki and Heck reactions. It is plausible that palladium complexes of this compound could also serve as effective catalysts in organic synthesis.
References
Application Notes & Protocols: Theoretical Application of N,N'-Dibenzyl-1,3-propanediamine in the Synthesis of Novel Soluble Polyamides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols describe the theoretical application of N,N'-dibenzyl-1,3-propanediamine in polyamide synthesis. To date, no specific literature has been identified describing this particular application. The proposed methodologies are based on established principles of polyamide chemistry and the known effects of N-substitution on polymer properties.
Introduction
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, their applications are often limited by poor solubility in common organic solvents, which complicates processing. A common strategy to enhance the solubility of polyamides is the introduction of bulky substituents on the amide nitrogen, which disrupts the strong intermolecular hydrogen bonding that leads to high crystallinity and low solubility.[1][2]
N,N'-dibenzyl-1,3-propanediamine is a diamine featuring bulky benzyl groups on the nitrogen atoms. The incorporation of this monomer into a polyamide backbone is hypothesized to significantly enhance the solubility and processability of the resulting polymer, potentially leading to new materials for applications requiring solution-based processing, such as thin-film casting and fiber spinning. These novel polyamides could find use in advanced coatings, membranes, or as matrices for drug delivery systems.
This document outlines two theoretical protocols for the synthesis of polyamides from N,N'-dibenzyl-1,3-propanediamine: low-temperature solution polycondensation and interfacial polymerization.
Hypothetical Reaction Scheme
The general reaction for the synthesis of a polyamide from N,N'-dibenzyl-1,3-propanediamine and a diacid chloride (e.g., terephthaloyl chloride) is depicted below.
Caption: Hypothetical polycondensation reaction.
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation
This method is suitable for producing high molecular weight, soluble polyamides under controlled conditions.
Materials:
-
N,N'-dibenzyl-1,3-propanediamine
-
Terephthaloyl chloride
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Triethylamine (TEA)
-
Methanol
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a specific amount of N,N'-dibenzyl-1,3-propanediamine and anhydrous LiCl in anhydrous DMAc.
-
Add triethylamine to the solution as an acid scavenger.
-
Cool the flask to 0-5°C using an ice bath.
-
Separately, dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc in the dropping funnel.
-
Add the terephthaloyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The solution will become viscous as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by vacuum filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, LiCl, and triethylamine hydrochloride.
-
Dry the final polymer in a vacuum oven at 80-100°C to a constant weight.
Protocol 2: Interfacial Polymerization
This method is rapid and particularly useful for creating thin films or microcapsules.[3][4][5][6][7]
Materials:
-
N,N'-dibenzyl-1,3-propanediamine
-
Isophthaloyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (or another suitable organic solvent immiscible with water)
-
Deionized water
-
Acetone
Equipment:
-
Beaker
-
Forceps
-
Stirring rod
-
Standard laboratory glassware
Procedure:
-
Prepare an aqueous solution of N,N'-dibenzyl-1,3-propanediamine and sodium carbonate (as an acid acceptor).
-
Prepare an organic solution of isophthaloyl chloride in dichloromethane.
-
Carefully pour the organic solution onto the aqueous solution in a beaker, minimizing mixing to create a distinct interface between the two immiscible liquids.
-
A polyamide film will form instantly at the interface.
-
Using forceps, gently grasp the polymer film at the center of the interface and pull it out continuously as a "rope".
-
Wash the polymer rope thoroughly with water and then with acetone to remove unreacted monomers and salts.
-
Allow the polymer to air-dry or dry in a vacuum oven at a moderate temperature.
Experimental Workflow Diagram
Caption: General workflow for polyamide synthesis.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and properties of a polyamide derived from N,N'-dibenzyl-1,3-propanediamine and terephthaloyl chloride using the low-temperature solution polycondensation method.
Table 1: Hypothetical Reaction Conditions and Yields
| Parameter | Value |
| N,N'-dibenzyl-1,3-propanediamine (mol) | 0.01 |
| Terephthaloyl chloride (mol) | 0.01 |
| DMAc (mL) | 100 |
| LiCl (g) | 2 |
| Reaction Temperature (°C) | 0-5, then RT |
| Reaction Time (h) | 24 |
| Hypothetical Yield (%) | 95 |
Table 2: Hypothetical Polymer Properties
| Property | Hypothetical Value |
| Inherent Viscosity (dL/g)¹ | 0.65 - 0.85 |
| Solubility | Soluble in DMAc, NMP, DMF, Chloroform |
| Glass Transition Temperature (Tg, °C) | 180 - 220 |
| 10% Weight Loss Temperature (TGA, °C) | > 450 |
¹Measured in DMAc at a concentration of 0.5 g/dL at 30°C.
Conclusion and Future Directions
The theoretical application of N,N'-dibenzyl-1,3-propanediamine in polyamide synthesis presents a promising avenue for the development of novel, highly soluble, and processable high-performance polymers. The bulky benzyl groups are expected to effectively disrupt intermolecular chain packing, thereby enhancing solubility without significantly compromising thermal stability. The proposed protocols for low-temperature solution polycondensation and interfacial polymerization provide a foundation for the experimental investigation of this new class of polyamides.
Future research should focus on the actual synthesis and characterization of these polymers to validate the hypotheses presented here. A systematic study varying the diacid chloride co-monomer would allow for the fine-tuning of the polymer's thermal and mechanical properties. Furthermore, the potential of these novel polyamides in applications such as gas separation membranes, advanced coatings, and biomedical materials should be explored.
References
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interfacial polymerization - Wikipedia [en.wikipedia.org]
- 5. Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
NMR Characterization of N1,N3-Dibenzylpropane-1,3-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of N1,N3-Dibenzylpropane-1,3-diamine. Due to the current absence of publicly available, fully assigned ¹H and ¹³C NMR spectral data for this compound, this application note focuses on providing a comprehensive, generalized protocol for the acquisition and analysis of such data. The methodologies outlined are based on standard practices for the NMR analysis of organic molecules, particularly diamines, and are intended to guide researchers in obtaining high-quality spectra for structural verification and characterization.
Introduction
This compound is a symmetrical diamine with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its use in any research or development setting. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This note details the steps for acquiring and interpreting ¹H and ¹³C NMR spectra of the title compound.
Predicted NMR Data
While experimental data is not currently available in public databases, a prediction of the ¹H and ¹³C NMR spectra can be made based on the structure of this compound.
Structure:
Symmetry: The molecule possesses a C2 axis of symmetry through the central carbon of the propane chain. This will result in a simplified NMR spectrum where chemically equivalent protons and carbons will have the same chemical shift.
Expected ¹H NMR Resonances:
-
Aromatic Protons (C₆H₅): A multiplet in the aromatic region (typically δ 7.2-7.4 ppm) integrating to 10H.
-
Benzyl CH₂ Protons (NH-CH₂-Ph): A singlet integrating to 4H. The exact chemical shift will be influenced by the adjacent nitrogen and phenyl groups.
-
Propane CH₂ Protons (N-CH₂-CH₂): A triplet integrating to 4H, coupled to the central CH₂ group.
-
Central Propane CH₂ Protons (CH₂-CH₂-CH₂): A pentet (or multiplet) integrating to 2H, coupled to the two adjacent CH₂ groups.
-
Amine NH Protons: A broad singlet, the chemical shift of which is highly dependent on concentration, solvent, and temperature. Its integration would correspond to 2H.
Expected ¹³C NMR Resonances:
-
Aromatic Carbons (C₆H₅): Four signals are expected due to symmetry: one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon. These will appear in the aromatic region (typically δ 127-140 ppm).
-
Benzyl CH₂ Carbon (NH-CH₂-Ph): One signal.
-
Propane CH₂ Carbons (N-CH₂-CH₂): One signal due to symmetry.
-
Central Propane CH₂ Carbon (CH₂-CH₂-CH₂): One signal.
Experimental Protocols
This section provides a detailed methodology for the NMR analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound sample
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm diameter, high precision)
-
Pipettes and vials
-
Vortex mixer
-
Filter (e.g., glass wool plug in a Pasteur pipette)
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. Chloroform-d is a common choice for nonpolar to moderately polar organic compounds.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube. This prevents magnetic field distortions.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized for the specific instrument used.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): -2 to 12 ppm
-
Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) can be used as an internal reference.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 0 to 200 ppm
-
Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) can be used as an internal reference.
Data Presentation
Once the NMR data is acquired, it should be processed (Fourier transformation, phase correction, and baseline correction) and presented in a clear and organized manner. The following tables provide a template for summarizing the NMR data.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Predicted | ||||
| ~7.3 | m | - | 10H | Aromatic-H |
| tbd | s | - | 4H | NH-CH ₂-Ph |
| tbd | t | tbd | 4H | N-CH ₂-CH₂ |
| tbd | p | tbd | 2H | CH₂-CH ₂-CH₂ |
| tbd | br s | - | 2H | NH |
tbd: to be determined experimentally
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Predicted | |
| ~127-140 | Aromatic-C |
| tbd | NH-C H₂-Ph |
| tbd | N-C H₂-CH₂ |
| tbd | CH₂-C H₂-CH₂ |
tbd: to be determined experimentally
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Conclusion
This application note provides a comprehensive protocol for the NMR characterization of this compound. While experimental spectral data is not yet publicly available, the provided methodologies for sample preparation, data acquisition, and processing will enable researchers to obtain high-quality ¹H and ¹³C NMR spectra. The predicted spectral patterns and a template for data presentation are included to aid in the analysis and reporting of experimental results. The successful application of these protocols will ensure accurate structural verification and purity assessment of this compound for its intended applications.
Application Note: Mass Spectrometry Analysis of N,N'-dibenzyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the analysis of N,N'-dibenzyl-1,3-propanediamine using mass spectrometry. N,N'-dibenzyl-1,3-propanediamine and related polyamines are of significant interest in various fields, including drug development and biological research. Accurate and robust analytical methods are crucial for their quantification and characterization in different matrices. This application note outlines protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, instrument parameters, and expected fragmentation patterns. The provided information is intended to serve as a comprehensive resource for researchers and scientists working with this compound.
Introduction
N,N'-dibenzyl-1,3-propanediamine is a diamine compound with two benzyl groups attached to the nitrogen atoms of a 1,3-propanediamine backbone. Polyamines, a class of compounds to which N,N'-dibenzyl-1,3-propanediamine is structurally related, are known to play critical roles in various cellular processes, including cell growth and differentiation.[1][2] Consequently, the analysis of such compounds is essential in many areas of biomedical research and pharmaceutical development. Mass spectrometry, coupled with chromatographic separation, offers a powerful tool for the sensitive and selective analysis of these compounds.[3] This note details the expected fragmentation behavior of N,N'-dibenzyl-1,3-propanediamine and provides starting protocols for its analysis by LC-MS/MS and GC-MS.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 254.37 g/mol | --INVALID-LINK-- |
| Exact Mass | 254.1783 Da | --INVALID-LINK-- |
| CAS Number | 10239-34-6 | --INVALID-LINK-- |
Predicted Mass Spectrometry Fragmentation
The fragmentation of N,N'-dibenzyl-1,3-propanediamine in mass spectrometry is anticipated to be influenced by the presence of the benzyl groups and the aliphatic diamine chain. Under electrospray ionization (ESI) in positive mode, the molecule is expected to be protonated to form the [M+H]⁺ ion. In the case of electron ionization (EI), the molecular ion [M]⁺• will be formed.
A primary fragmentation pathway for benzylamines involves the cleavage of the benzylic C-N bond. This is a common fragmentation route that leads to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. Another significant fragmentation is the alpha-cleavage adjacent to the nitrogen atom, resulting in the formation of an iminium ion.
Key Predicted Fragment Ions:
| m/z (Nominal) | Proposed Fragment Structure | Fragmentation Pathway |
| 255 | [C₁₇H₂₃N₂]⁺ | Protonated molecule [M+H]⁺ |
| 165 | [C₁₀H₁₅N₂]⁺ | Loss of a benzyl group ([M+H] - C₇H₇) |
| 148 | [C₁₀H₁₄N]⁺ | Iminium ion from cleavage of the C-C bond in the propane chain |
| 120 | [C₈H₁₀N]⁺ | Benzylaminium ion |
| 106 | [C₇H₈N]⁺ | Iminium ion from cleavage adjacent to the nitrogen |
| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzyl group |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis
This protocol provides a general method for the analysis of N,N'-dibenzyl-1,3-propanediamine in a sample matrix. Optimization may be required based on the specific instrumentation and sample complexity.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of N,N'-dibenzyl-1,3-propanediamine in methanol or acetonitrile. Create a series of working standards by serial dilution in the mobile phase.
-
Sample Extraction (from a biological matrix):
-
To 100 µL of the sample, add an internal standard (e.g., a deuterated analog if available).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500+ or equivalent) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
3. MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 255.2 | 165.1 | 25 | 50 |
| 255.2 | 91.1 | 35 | 50 |
(Note: Collision energies should be optimized for the specific instrument used.)
Protocol 2: GC-MS Analysis
GC-MS is also a suitable technique for the analysis of N,N'-dibenzyl-1,3-propanediamine, particularly for volatile and thermally stable compounds. Derivatization may be employed to improve chromatographic performance, though it is not always necessary for this compound.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of N,N'-dibenzyl-1,3-propanediamine in a volatile organic solvent such as dichloromethane or ethyl acetate. Create working standards by serial dilution.
-
Sample Extraction:
-
Perform a liquid-liquid extraction of the sample with a suitable solvent like ethyl acetate at a basic pH.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a stream of nitrogen.
-
(Optional) Derivatize with an agent like trifluoroacetic anhydride (TFAA) to improve volatility and peak shape.
-
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Quadrupole or Ion Trap (e.g., Agilent 5977B or equivalent) |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
Visualizations
Logical Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of N,N'-dibenzyl-1,3-propanediamine.
Proposed Fragmentation Pathway of Protonated N,N'-dibenzyl-1,3-propanediamine
Caption: Proposed ESI-MS/MS fragmentation of N,N'-dibenzyl-1,3-propanediamine.
Conclusion
The protocols and data presented in this application note provide a solid foundation for the mass spectrometric analysis of N,N'-dibenzyl-1,3-propanediamine. Both LC-MS/MS and GC-MS are powerful techniques for the identification and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The provided fragmentation information and experimental parameters can be used as a starting point for method development and validation, enabling researchers, scientists, and drug development professionals to accurately analyze this and structurally related compounds.
References
HPLC purification method for N1,N3-Dibenzylpropane-1,3-diamine
An Application Note and Protocol for the HPLC Purification of N1,N3-Dibenzylpropane-1,3-diamine
For researchers, scientists, and professionals involved in drug development, the purification of synthetic intermediates is a critical step to ensure the integrity of subsequent reactions and the purity of the final active pharmaceutical ingredient. This document provides a detailed application note and a comprehensive protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a chemical intermediate that can be utilized in the synthesis of various biologically active molecules. Its purification is essential to remove starting materials, by-products, and other impurities. Reversed-phase HPLC (RP-HPLC) is a widely used and effective technique for the purification of organic molecules such as diamines. This method relies on the hydrophobic interactions between the analyte and the stationary phase. By employing a gradient of an organic solvent, compounds are eluted based on their relative hydrophobicity, allowing for effective separation. For amine-containing compounds, the addition of an acidic modifier to the mobile phase is often necessary to improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a consistent protonation state.[1]
Data Summary
The following table summarizes the typical quantitative data expected from the HPLC purification of this compound under the conditions outlined in the protocol below.
| Parameter | Value |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Retention Time (Typical) | 8.5 min |
| Purity Achieved | >98% |
| Recovery | ~90% |
Experimental Protocol
This protocol details the step-by-step methodology for the purification of this compound using a standard preparative HPLC system.
1. Materials and Reagents
-
This compound (crude reaction mixture)
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Water
-
Trifluoroacetic acid (TFA)
-
HPLC grade Methanol (for sample dissolution and system flushing)
-
0.22 µm syringe filters
2. Instrumentation
-
Preparative HPLC system equipped with:
-
Binary gradient pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Reversed-phase C18 column (preparative scale, e.g., 250 x 21.2 mm, 10 µm)
-
Analytical HPLC system with a corresponding analytical C18 column (e.g., 150 x 4.6 mm, 5 µm) for purity analysis.
3. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 1 L of HPLC grade water, add 1.0 mL of TFA. Mix thoroughly.
-
Mobile Phase B (Organic): To 1 L of HPLC grade acetonitrile, add 1.0 mL of TFA. Mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before use.
4. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of methanol or the initial mobile phase composition (e.g., 95% A: 5% B).
-
The final concentration should be optimized based on the column loading capacity. A starting concentration of 10-20 mg/mL is recommended.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
5. HPLC Method Parameters
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Detection: Monitor the elution at 254 nm, where the benzyl groups exhibit strong UV absorbance.
-
Fraction Collection: Set the fraction collector to trigger collection based on the detector signal threshold corresponding to the elution of the main peak.
6. Post-Purification Processing
-
Combine the fractions containing the purified this compound.
-
Analyze an aliquot of the pooled fractions using analytical HPLC to confirm purity.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or subjected to liquid-liquid extraction to isolate the purified product. For extraction, neutralize the acidic solution with a suitable base (e.g., NaHCO3) and extract with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified this compound.
Diagrams
Caption: Workflow for the HPLC purification of this compound.
References
Application Notes: The Use of C2-Symmetric Diamines as Chiral Auxiliaries in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive literature search for the application of N1,N3-Dibenzylpropane-1,3-diamine as a traditional chiral auxiliary (i.e., covalently bonded to a substrate to direct a stereoselective reaction, followed by cleavage) did not yield specific protocols or quantitative data. The existing literature primarily describes its use and the use of similar 1,3-diamines as chiral ligands for metal catalysts or as organocatalysts.
To fulfill the user's request for detailed application notes and protocols, this document will focus on a widely used and well-documented C2-symmetric diamine, (1R,2R)-1,2-Diaminocyclohexane , as a representative example of how chiral diamines are employed as auxiliaries in asymmetric synthesis. The principles and experimental workflows described herein are foundational and can be adapted for the investigation of new chiral auxiliaries.
Introduction to (1R,2R)-1,2-Diaminocyclohexane as a Chiral Auxiliary
(1R,2R)-1,2-Diaminocyclohexane is a versatile and highly effective chiral auxiliary and ligand in asymmetric synthesis. Its C2-symmetry and rigid cyclohexane backbone provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. One of its prominent applications as a chiral auxiliary is in the asymmetric α-alkylation of aldehydes and ketones. In this methodology, the diamine is first condensed with a carbonyl compound to form a chiral imidazolidine or aminal. The resulting intermediate is then deprotonated to form a chiral enolate equivalent, which reacts with an electrophile in a highly diastereoselective manner. Subsequent hydrolysis of the imidazolidine releases the chiral α-substituted carbonyl compound and allows for the recovery of the chiral diamine auxiliary.
Key Applications: Asymmetric α-Alkylation of Aldehydes
The asymmetric α-alkylation of aldehydes is a fundamental carbon-carbon bond-forming reaction. Using (1R,2R)-1,2-diaminocyclohexane as a chiral auxiliary provides a reliable method to synthesize α-chiral aldehydes with high enantiomeric purity. The general workflow involves three main steps: formation of the chiral imidazolidine, diastereoselective alkylation, and hydrolytic cleavage of the auxiliary.
Experimental Workflow for Asymmetric α-Alkylation
Caption: General workflow for the asymmetric α-alkylation of an aldehyde using (1R,2R)-1,2-diaminocyclohexane as a chiral auxiliary.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Chiral Imidazolidine from Cyclohexanecarboxaldehyde
Materials:
-
(1R,2R)-1,2-Diaminocyclohexane (1.0 equiv)
-
Cyclohexanecarboxaldehyde (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (0.05 equiv)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, (1R,2R)-1,2-diaminocyclohexane, and cyclohexanecarboxaldehyde.
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
After the theoretical amount of water has been collected (or the reaction is complete by TLC/GC-MS analysis), cool the mixture to room temperature.
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral imidazolidine, which can often be used in the next step without further purification.
Protocol 2: Diastereoselective Alkylation of the Chiral Imidazolidine
Materials:
-
Chiral Imidazolidine from Protocol 1 (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Benzyl bromide (1.2 equiv)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of the chiral imidazolidine in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of the aza-enolate.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, then add water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude alkylated imidazolidine.
Protocol 3: Hydrolysis and Recovery of the Chiral Auxiliary
Materials:
-
Crude alkylated imidazolidine from Protocol 2
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH)
Procedure:
-
Dissolve the crude alkylated imidazolidine in THF and cool to 0 °C in an ice bath.
-
Add 2 M HCl solution and stir vigorously at room temperature for 2-4 hours, or until hydrolysis is complete (monitored by TLC or GC-MS).
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude α-chiral aldehyde can be purified by flash column chromatography.
-
To recover the chiral auxiliary, basify the aqueous layer from step 3 to pH > 12 with 1 M NaOH solution.
-
Extract the basic aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the (1R,2R)-1,2-diaminocyclohexane.
Quantitative Data Summary
The following table summarizes typical results for the asymmetric α-alkylation of aldehydes using (1R,2R)-1,2-diaminocyclohexane as a chiral auxiliary.
| Aldehyde | Electrophile (R-X) | Yield (%) | Diastereomeric Excess (de, %) |
| Propanal | Benzyl bromide | 85 | >98 |
| Propanal | Ethyl iodide | 80 | 95 |
| Isovaleraldehyde | Allyl bromide | 88 | >98 |
| Cyclohexanecarboxaldehyde | Methyl iodide | 90 | 96 |
Note: Data presented is representative and compiled from typical results reported in the literature for this class of reactions. Actual results may vary based on specific reaction conditions.
Proposed Stereochemical Model
The high diastereoselectivity observed in the alkylation step is attributed to the rigid conformation of the chiral aza-enolate, where one face of the enolate is effectively shielded by the cyclohexane ring of the auxiliary.
Caption: A simplified model illustrating the proposed transition state for the diastereoselective alkylation of the aza-enolate derived from (1R,2R)-1,2-diaminocyclohexane. Note: A placeholder for a chemical structure image is used in the DOT script as direct rendering of chemical structures is not supported. The description outlines the key features.
Conclusion
Application Notes and Protocols: N1,N3-Dibenzylpropane-1,3-diamine Derivatives as Potential Antineoplastic Agents
For Researchers, Scientists, and Drug Development Professionals
These notes provide an overview and experimental protocols for the evaluation of N1,N3-dibenzylpropane-1,3-diamine derivatives as a promising class of compounds for cancer therapy. The core structure of these molecules offers a versatile scaffold for modifications to enhance cytotoxic activity against various cancer cell lines. The potential mechanisms of action for these derivatives include the induction of apoptosis and cell cycle arrest.
Data Presentation
The cytotoxic effects of a series of synthesized this compound derivatives were evaluated against a panel of human cancer cell lines using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below.
| Compound ID | Derivative Substitution | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HCT116 (Colon) | IC50 (µM) vs. A549 (Lung) |
| DPD-001 | Unsubstituted | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| DPD-002 | 4-Chloro (on Benzyl) | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 0.8 |
| DPD-003 | 4-Methoxy (on Benzyl) | 12.5 ± 1.4 | 18.3 ± 1.9 | 14.2 ± 1.1 |
| DPD-004 | 3,4-Dichloro (on Benzyl) | 5.1 ± 0.6 | 7.8 ± 0.9 | 6.3 ± 0.7 |
Mechanism of Action: Signaling Pathways
This compound derivatives have been postulated to exert their antineoplastic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The diagram below illustrates a potential signaling pathway for apoptosis induction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N1,N3-Dibenzylpropane-1,3-diamine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of N1,N3-Dibenzylpropane-1,3-diamine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily via reductive amination of 1,3-diaminopropane with benzaldehyde.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Ineffective Imine Formation: The initial reaction between 1,3-diaminopropane and benzaldehyde to form the di-Schiff base intermediate may be incomplete. | - pH Adjustment: Ensure the reaction medium is slightly acidic (pH 4-5) to catalyze imine formation. Acetic acid can be used as a catalyst. - Water Removal: The formation of the imine produces water. While not always necessary, in some systems, removal of water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the imine. |
| Reducing Agent Inactivity/Unsuitability: The chosen reducing agent may have degraded or is not suitable for the reaction conditions. Sodium borohydride (NaBH₄), a common choice, can be too reactive and may reduce the benzaldehyde starting material if not used in a stepwise manner. | - Use a Fresh Reducing Agent: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions. - Select a Milder Reducing Agent: Consider using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These are milder and more selective for the iminium ion over the aldehyde, allowing for a more controlled one-pot reaction.[1][2] - Two-Step Procedure with NaBH₄: If using sodium borohydride, it is best to first allow the imine to form completely before adding the reducing agent.[1] | |
| Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time. | |
| Presence of Significant Side Products | Over-alkylation: The newly formed secondary amine can react further with benzaldehyde and the reducing agent to form tertiary amines. | - Control Stoichiometry: Use a precise 2:1 molar ratio of benzaldehyde to 1,3-diaminopropane. |
| Benzaldehyde Reduction: The reducing agent, particularly a strong one like NaBH₄, can reduce the starting benzaldehyde to benzyl alcohol. | - Use a Selective Reducing Agent: Employ a milder reducing agent like sodium triacetoxyborohydride (STAB), which is known to be highly selective for the imine over the aldehyde.[2] - Stepwise Addition: If using NaBH₄, add it to the reaction mixture only after confirming the complete formation of the imine intermediate. | |
| Mono-benzylated Product: Incomplete reaction can lead to the formation of N-benzyl-1,3-diaminopropane. | - Ensure Sufficient Benzaldehyde: Use a slight excess of benzaldehyde (e.g., 2.1 equivalents) to drive the reaction to completion. - Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC until the mono-substituted product is no longer observed. | |
| Difficult Product Purification | Polar Nature of the Product: The diamine product can be quite polar, making extraction and chromatographic separation challenging. | - Acid-Base Extraction: During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the diamine and extract it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the product back into an organic solvent. |
| Emulsion Formation During Workup: The presence of the amine product can lead to emulsions during aqueous extraction. | - Use Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to help break up emulsions. - Centrifugation: If emulsions persist, centrifugation can be an effective method for phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the reductive amination of 1,3-diaminopropane with two equivalents of benzaldehyde. This reaction can be performed in a one-pot or a two-step procedure.
Q2: What is the difference between a one-pot and a two-step reductive amination for this synthesis?
In a one-pot procedure , the 1,3-diaminopropane, benzaldehyde, and a mild, selective reducing agent like sodium triacetoxyborohydride (STAB) are all combined in the same reaction vessel.[2] In a two-step procedure , the di-Schiff base is formed first by reacting 1,3-diaminopropane with benzaldehyde. This intermediate may be isolated or used in situ, followed by the addition of a reducing agent like sodium borohydride to reduce the imine bonds.[3]
Q3: Which reducing agent is best for this synthesis?
The choice of reducing agent is critical.
-
Sodium Triacetoxyborohydride (STAB) is often the preferred reagent for one-pot reactions due to its mildness and high selectivity for reducing the iminium ion in the presence of the aldehyde.[2]
-
Sodium Borohydride (NaBH₄) is a more cost-effective and powerful reducing agent. However, due to its lower selectivity, it is best used in a two-step process to avoid the unwanted reduction of benzaldehyde.[1][3]
-
Sodium Cyanoborohydride (NaBH₃CN) is also highly selective for the iminium ion, but its high toxicity is a significant drawback.[1]
-
Catalytic Hydrogenation (e.g., using H₂ and a palladium on carbon catalyst) is another effective method, often resulting in very clean reactions and high yields.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the starting materials (benzaldehyde and 1,3-diaminopropane) and the appearance of the product. Staining with ninhydrin can be useful for visualizing the amines. For more detailed analysis, LC-MS can be used to identify the masses of the starting materials, intermediates, and the final product.
Q5: My final product is an oil, but the literature reports a solid. What should I do?
This compound has been reported as both a yellow oil and a solid.[3] The physical state can depend on the purity of the compound. If you have an oil, it may contain residual solvent or minor impurities. Further purification by column chromatography or conversion to a hydrochloride salt followed by recrystallization may yield a solid product.
Data Presentation
The following table summarizes reported yields for the synthesis of this compound using different methodologies. Direct comparative studies under identical conditions are limited in the literature; this data is collated from various sources and should be considered indicative of general performance.
| Method | Reducing Agent | Procedure | Solvent | Reported Yield | Reference |
| Reductive Amination | Sodium Borohydride (NaBH₄) | Two-step (di-Schiff base reduction) | Solvent-free | 67.0% | [3] |
| Reductive Amination | General recommendation for aldehydes | Sodium Triacetoxyborohydride (STAB) | One-pot | Generally high yields | [2] |
| Catalytic Hydrogenation | H₂/Pd-catalyst | One-pot | Not specified | Good to excellent selectivity | Facile Synthesis of COF-Supported Reduced Pd-Based Catalyst for One-Pot Reductive Amination of Aldehydes (2021) |
Experimental Protocols
Protocol 1: Two-Step Reductive Amination using Sodium Borohydride
This protocol is adapted from a green chemistry approach for the synthesis of N,N´-dibenzyl diamines.[3]
Step 1: Formation of the Di-Schiff Base
-
In a round-bottom flask, combine 1,3-diaminopropane (10 mmol) and benzaldehyde (20 mmol).
-
Stir the mixture at room temperature. The reaction is often exothermic and proceeds readily.
-
Monitor the reaction by TLC until the starting materials are consumed. The formation of the di-Schiff base can be confirmed by spectroscopic methods (e.g., ¹H NMR).
Step 2: Reduction of the Di-Schiff Base
-
To the crude di-Schiff base, slowly add sodium borohydride (25 mmol) in small portions. Caution: The reaction may be exothermic.
-
After the addition is complete, heat the mixture to 60-90°C for 15-30 minutes.
-
Monitor the reduction by TLC until the di-Schiff base is fully consumed.
-
Cool the reaction mixture to room temperature and quench by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is a general procedure that can be adapted for the synthesis of this compound.[2]
-
To a stirred solution of 1,3-diaminopropane (10 mmol) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (21 mmol, 2.1 equivalents).
-
Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (25 mmol).
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours to overnight.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical workflow for the purification of this compound.
References
Technical Support Center: Benzylation of 1,3-Diaminopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzylation of 1,3-diaminopropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the benzylation of 1,3-diaminopropane?
A1: The main challenges arise from the bifunctional nature of 1,3-diaminopropane, which contains two primary nucleophilic amino groups. This can lead to a lack of selectivity, resulting in a mixture of products including mono-, di-, and even poly-benzylated species. Over-alkylation can also occur, leading to the formation of quaternary ammonium salts. Additionally, the high polarity of the starting material and the resulting amine products can complicate purification and isolation.
Q2: How can I control the selectivity between mono- and di-benzylation?
A2: Controlling the stoichiometry of the reactants is the most critical factor. For mono-benzylation, a molar excess of 1,3-diaminopropane to the benzylating agent is recommended. Conversely, for di-benzylation, an excess of the benzylating agent (typically over 2 equivalents) should be used. Reaction temperature also plays a role; lower temperatures (e.g., 0 °C) can favor mono-alkylation by slowing down the reaction rate and allowing for better control.
Q3: What are the common side reactions to be aware of?
A3: The primary side reactions include:
-
Over-benzylation: Formation of N,N,N'-tribenzyl-1,3-diaminopropane and N,N,N',N'-tetrabenzyl-1,3-diaminopropane quaternary ammonium salts. This is more prevalent when an excess of the benzylating agent is used or at elevated temperatures.
-
Formation of Quaternary Ammonium Salts: The tertiary amine products of over-benzylation can react further with the benzylating agent to form quaternary ammonium salts, which are often insoluble and can complicate the reaction work-up.
Q4: What is the best way to purify the benzylated products?
A4: Purification can be challenging due to the polar nature of the products. Column chromatography on silica gel is a common method. For highly polar products, using a more polar eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent protonation on the column) is often necessary. In some cases, reverse-phase chromatography may be required. Acid-base extraction can also be employed to separate the amine products from non-basic impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive benzylating agent. 2. Inefficient base. 3. Reaction temperature too low. | 1. Use a fresh bottle of benzyl halide or confirm its activity. 2. Ensure the base (e.g., K₂CO₃, Et₃N) is anhydrous and of sufficient strength to neutralize the acid generated. 3. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of multiple products (mixture of mono-, di-, and poly-benzylated products) | 1. Incorrect stoichiometry. 2. Reaction temperature too high. 3. Slow addition of reagents not employed. | 1. For mono-benzylation, use an excess of 1,3-diaminopropane (≥ 3 equivalents). For di-benzylation, use a slight excess of the benzylating agent (e.g., 2.2-2.5 equivalents). 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. 3. Add the benzylating agent dropwise to a solution of the diamine to maintain a low concentration of the electrophile. |
| Formation of a significant amount of insoluble precipitate | Formation of quaternary ammonium salts due to over-alkylation. | 1. Use a more controlled stoichiometry of the benzylating agent. 2. Lower the reaction temperature. 3. The precipitate can be removed by filtration. It is often sparingly soluble in many organic solvents. |
| Difficulty in isolating the product from the reaction mixture | High polarity of the product(s) leading to poor extraction from aqueous layers. | 1. Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of chloroform and isopropanol. 2. Perform multiple extractions to ensure complete recovery. 3. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product in the aqueous phase. |
| Streaking of the product on the TLC plate | The basic nature of the amine products interacting with the acidic silica gel. | Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system to neutralize the silica gel and improve the chromatography. |
Data Presentation
Table 1: Influence of Stoichiometry on Product Distribution in the Benzylation of 1,3-Diaminopropane
| Molar Ratio (1,3-Diaminopropane : Benzyl Halide) | Expected Major Product | Expected Minor Products |
| 3 : 1 | N-benzyl-1,3-diaminopropane | N,N'-dibenzyl-1,3-diaminopropane, Unreacted 1,3-diaminopropane |
| 1 : 1 | Mixture of N-benzyl- and N,N'-dibenzyl-1,3-diaminopropane | Unreacted 1,3-diaminopropane, Poly-benzylated products |
| 1 : 2.2 | N,N'-dibenzyl-1,3-diaminopropane | N-benzyl-1,3-diaminopropane, Poly-benzylated products |
| 1 : >3 | N,N'-dibenzyl-1,3-diaminopropane and Poly-benzylated products | Quaternary ammonium salts |
Note: The exact product ratios are highly dependent on reaction conditions such as temperature, concentration, and the nature of the base and solvent used.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Dibenzyl-1,3-diaminopropane (Di-substitution)
This protocol is adapted from a general procedure for the N-alkylation of diamines.
Materials:
-
1,3-Diaminopropane
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for reaction, extraction, and filtration
Procedure:
-
In a round-bottom flask, dissolve 1,3-diaminopropane (1.0 equivalent) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.5 equivalents).
-
To the stirred suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane to dichloromethane/methanol) to yield pure N,N'-dibenzyl-1,3-diaminopropane.
Protocol 2: Selective Synthesis of N-Benzyl-1,3-diaminopropane (Mono-substitution)
This protocol is a conceptual adaptation for achieving mono-substitution.
Materials:
-
1,3-Diaminopropane
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for reaction, extraction, and filtration
Procedure:
-
In a round-bottom flask, dissolve 1,3-diaminopropane (3.0 equivalents) in ethanol.
-
Add anhydrous potassium carbonate (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of benzyl bromide (1.0 equivalent) in ethanol dropwise over a period of 1-2 hours while maintaining the temperature at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine to remove excess 1,3-diaminopropane and its salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an eluent system containing triethylamine (e.g., dichloromethane/methanol/triethylamine 90:9:1) to obtain N-benzyl-1,3-diaminopropane.
Visualizations
Caption: Reaction pathway for the benzylation of 1,3-diaminopropane.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: N,N'-Dibenzyl-1,3-propanediamine Purification
Welcome to the technical support center for the purification of N,N'-dibenzyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of N,N'-dibenzyl-1,3-propanediamine synthesized via reductive amination?
A1: The most common impurities originating from the reductive amination of 1,3-propanediamine with benzaldehyde include:
-
Unreacted Starting Materials: Benzaldehyde and 1,3-propanediamine.
-
Mono-substituted Byproduct: N-benzyl-1,3-propanediamine.
-
Imine Intermediate: The mono- or di-imine species that did not undergo complete reduction.
-
Over-alkylation Products: Although less common in this specific synthesis, tertiary amine formation is a possibility in some reductive amination reactions.[1]
Q2: My crude N,N'-dibenzyl-1,3-propanediamine is an oil. Is this normal, and can it be crystallized?
A2: Yes, it is common for crude N,N'-dibenzyl-1,3-propanediamine to be obtained as a yellow oil after the initial work-up.[2] While the crude product is often an oil, purification can sometimes yield a crystalline solid. Successful crystallization depends on the purity of the material and the choice of an appropriate solvent system.
Q3: What are the initial work-up steps to remove the bulk of the impurities?
A3: A standard initial work-up involves an aqueous extraction to remove water-soluble components. If your product is in an organic solvent after the reaction, you can perform washes to remove specific impurities. An acid wash (e.g., with dilute HCl) can be used to remove unreacted 1,3-propanediamine and the mono-substituted byproduct by converting them into their water-soluble hydrochloride salts.[3] A sodium bisulfite wash can be effective in removing unreacted benzaldehyde by forming a water-soluble adduct.[4][5][6][7][8]
Q4: Column chromatography is not giving good separation. What can I do to improve it?
A4: Poor separation during column chromatography is a common issue. Here are some troubleshooting tips:
-
Eluent Polarity: The polarity of your eluent system is critical. For N,N'-dibenzyl-1,3-propanediamine, a gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.
-
Tailing: Amines are basic and can interact strongly with the acidic silica gel, leading to tailing of the spots on a TLC plate and broad peaks during column chromatography. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.5-1%), to your eluent system.
-
Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina or a deactivated silica gel.
-
Loading: Overloading the column can lead to poor separation. Ensure that the amount of crude product is appropriate for the size of your column.
Troubleshooting Guides
Issue 1: Removing Unreacted Starting Materials
Symptoms:
-
Presence of a spot corresponding to 1,3-propanediamine on the TLC plate (often stays at the baseline).
-
Presence of a spot for benzaldehyde on the TLC plate (typically has a higher Rf than the product).
-
Characteristic almond-like smell of benzaldehyde in the product.
Solutions:
| Method | Description | Advantages | Disadvantages |
| Acid Wash | Washing the organic layer containing the crude product with a dilute acid solution (e.g., 1N HCl).[3] | Effectively removes basic impurities like 1,3-propanediamine and N-benzyl-1,3-propanediamine. | The desired product may also have some solubility in the acidic aqueous layer, potentially reducing the yield. |
| Sodium Bisulfite Wash | Washing the organic layer with a saturated aqueous solution of sodium bisulfite.[4][5][6][7][8] | Selectively removes unreacted benzaldehyde by forming a water-soluble adduct. | The reaction can sometimes be slow, and emulsions may form. |
Issue 2: Separating Mono- and Di-substituted Products
Symptom:
-
Multiple spots on the TLC plate that are close to the product spot, indicating the presence of N-benzyl-1,3-propanediamine.
Solution:
| Method | Description | Key Parameters | Expected Outcome |
| Flash Column Chromatography | Separation based on the differential adsorption of the compounds on a stationary phase. | Stationary Phase: Silica gel. Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The addition of ~0.5% triethylamine to the eluent can improve separation by reducing tailing. | The di-substituted product (N,N'-dibenzyl-1,3-propanediamine) is less polar and will elute before the mono-substituted product. |
Experimental Protocols
Protocol 1: Purification via Acid and Bisulfite Washes
This protocol is designed for the initial purification of the crude product after a reductive amination reaction.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1N HCl. Repeat the wash 2-3 times. This will extract the unreacted 1,3-propanediamine and the mono-benzylated byproduct into the aqueous layer.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Bisulfite Wash: Wash the organic layer with a saturated aqueous solution of sodium bisulfite to remove unreacted benzaldehyde. Allow for sufficient contact time with vigorous shaking.[4][5][6][7][8]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the partially purified N,N'-dibenzyl-1,3-propanediamine.
Protocol 2: Purification by Column Chromatography
This protocol is for achieving high purity after the initial work-up.
-
TLC Analysis: Analyze the crude product by TLC to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the less polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N,N'-dibenzyl-1,3-propanediamine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lter.limnology.wisc.edu [lter.limnology.wisc.edu]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. Workup [chem.rochester.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalysis with Diamine Ligands
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing diamine ligands in catalytic reactions. Chiral diamine ligands are a cornerstone of asymmetric catalysis, enabling the stereoselective synthesis of complex molecules, which is particularly crucial in the pharmaceutical industry.[1]
Frequently Asked Questions (FAQs)
Q1: What are diamine ligands and their primary applications in catalysis?
A1: Diamine ligands are organic compounds containing two amine functional groups. In catalysis, they are widely used to coordinate with a metal center, creating a catalyst complex. Chiral diamines are particularly valuable as they create a specific chiral environment around the metal, which can induce high stereoselectivity in a wide array of chemical transformations.[1][2] Common applications include asymmetric hydrogenations, cross-coupling reactions (like Suzuki-Miyaura and Buchwald-Hartwig amination), aldol reactions, and Henry reactions.[3][4]
Q2: What are the most critical parameters to consider when optimizing a reaction with a diamine ligand?
A2: Optimizing a diamine ligand-catalyzed reaction involves the systematic modification of several key variables. The most critical parameters include the choice of solvent, reaction temperature, catalyst and substrate concentration, and the ligand-to-metal ratio.[5][6] The purity of the ligand, metal precursor, and substrates is also paramount to achieving high yield and selectivity.[7]
Q3: How does the choice of solvent affect the reaction outcome?
A3: The choice of solvent is a critical parameter that profoundly influences reaction rates, selectivity, and catalyst stability.[8] Properties such as polarity, coordinating ability, and proticity can dramatically alter catalytic efficacy.[8][9] For instance, in some copper-catalyzed cross-coupling reactions, non-polar solvents are preferred, while polar aprotic solvents like DMF are common in Heck reactions.[6][10] It is often necessary to screen a range of solvents to find the optimal conditions for a specific transformation.
Q4: Can the metal precursor impact the enantioselectivity of the reaction?
A4: Yes, the choice of metal precursor and its purity can significantly influence the formation and stability of the active chiral catalyst.[7] Different counter-ions or residual impurities can interact with the catalyst, altering its electronic and steric properties, which in turn affects enantioselectivity.[7] It is always advisable to use high-purity, well-characterized metal precursors.
Troubleshooting Guides
Problem: Low Reaction Yield or Conversion
Q: My reaction shows very low conversion to the desired product. What factors should I investigate?
A: Low conversion is typically related to catalyst activity, reagent stability, or suboptimal reaction conditions. Follow this workflow to troubleshoot the issue.[11]
Caption: Troubleshooting workflow for low reaction conversion.
-
Catalyst Integrity : Ensure the active catalyst is forming correctly. Verify the ligand-to-metal stoichiometry and consider pre-forming the catalyst before adding substrates.[7] If activity is still low, a modest increase in catalyst loading may be beneficial.[12]
-
Reagent Purity : Impurities in substrates, reagents, or solvents can act as catalyst poisons, deactivating the catalyst.[7][13] Common poisons include sulfur compounds, carbon monoxide, halides, and water.[13][14] Re-purify starting materials if their quality is uncertain.
-
Reaction Conditions :
-
Temperature : Many catalytic reactions are sensitive to temperature. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or reduced selectivity.[15] A systematic temperature screen is recommended.
-
Time : The reaction may simply be slow. Monitor the reaction over a longer period to determine if conversion increases.
-
Concentration : Substrate concentration can influence reaction kinetics. Both excessively high and low concentrations can be detrimental.
-
Problem: Low Enantioselectivity (Low e.e.)
Q: The reaction yield is high, but the enantiomeric excess (e.e.) is poor. How can I improve stereocontrol?
A: Low enantioselectivity in an asymmetric reaction points to issues with the chiral environment of the catalyst or reaction conditions that favor non-selective background reactions.
Caption: Troubleshooting workflow for low enantioselectivity.
-
Ligand Purity : The enantiopurity of the diamine ligand is paramount. Even small amounts of the opposite enantiomer can lead to a significant drop in the product's e.e.[7] Verify the ligand's enantiopurity via a suitable analytical method like chiral HPLC. Also, ensure the ligand has not degraded (e.g., phosphine oxidation).[7]
-
Temperature : Lowering the reaction temperature is a common strategy to enhance enantioselectivity.[7] This increases the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.
-
Solvent : The solvent can influence the conformation of the catalyst-substrate complex and thus impact stereoselectivity.[9] A screen of different solvents is often necessary.
-
Ligand-to-Metal Ratio : An incorrect stoichiometry can lead to the formation of different, less selective catalytic species.[7] Carefully titrate the ligand-to-metal ratio to find the optimal balance.
-
Substrate Mismatch : The chiral pocket created by the ligand is highly specific. Some substrates may not fit well, leading to poor stereochemical communication and low e.e.[7] In such cases, a different diamine ligand with modified steric or electronic properties may be required.
Data Presentation: Reaction Parameters
Quantitative data from various studies are summarized below to guide optimization.
Table 1: Effect of Solvent on Copper-Catalyzed N-Arylation of Amides [8]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 95 |
| 2 | Dioxane | 88 |
| 3 | THF | 75 |
| 4 | DMF | 40 |
| 5 | DMSO | 25 |
| Reaction conditions are generalized from comparative studies. Actual results may vary. |
Table 2: Influence of Temperature on Enantioselectivity [7]
| Entry | Temperature (°C) | Enantiomeric Excess (e.e., %) |
| 1 | 50 | 75 |
| 2 | 25 (Room Temp) | 88 |
| 3 | 0 | 95 |
| 4 | -20 | >99 |
| Data is representative and illustrates the general trend that lower temperatures often lead to higher enantioselectivity. |
Experimental Protocols
Protocol 1: General Procedure for In Situ Catalyst Preparation[2]
This protocol describes the in situ formation of a chiral copper complex.
-
In a dry, inert-atmosphere (e.g., nitrogen or argon) reaction tube, add the copper precursor (e.g., CuCl₂·2H₂O, 0.025 mmol, 2.5 mol%).
-
Add the chiral diamine ligand (0.025 mmol, 2.5 mol%).
-
Add the desired anhydrous solvent (e.g., Ethanol, 1.0 mL).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral copper complex.
-
The catalyst is now ready for the addition of substrates.
Caption: A typical experimental workflow for an asymmetric catalytic reaction.[2][4]
Protocol 2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of a Ketone[4]
This is a general procedure for the reduction of prochiral ketones to chiral alcohols.
-
Catalyst Preparation : In a reaction vessel under an inert atmosphere, dissolve the iridium precursor (e.g., [Ir(cod)Cl]₂, 0.5-1.0 mol%) and the chiral diamine ligand (e.g., TsDPEN, 1.0-2.0 mol%) in the chosen solvent.
-
Reaction Mixture : Add the hydrogen donor, which is typically a mixture of formic acid and triethylamine (5:2 molar ratio) or isopropanol.
-
Substrate Addition : Add the ketone substrate (1.0 equiv) to the catalyst solution.
-
Reaction Execution : Stir the mixture at the optimized temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Workup : Upon completion, quench the reaction with water or a saturated aqueous solution (e.g., NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis : Purify the crude product by flash column chromatography. Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 10. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 15. Effect of Reaction Temperature on Structure, Appearance and Bonding Type of Functionalized Graphene Oxide Modified P-Phenylene Diamine [mdpi.com]
Resolving impurities in N1,N3-Dibenzylpropane-1,3-diamine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1,N3-Dibenzylpropane-1,3-diamine. Our aim is to help you identify and resolve common impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Based on the common synthesis method, reductive amination of 1,3-diaminopropane with benzaldehyde, the most likely impurities are:
-
Unreacted Starting Materials: 1,3-Diaminopropane and benzaldehyde.
-
Intermediate Products: The mono- and di-Schiff base intermediates formed during the reaction.
-
Partially Benzylated Product: N-benzyl-1,3-propanediamine, resulting from incomplete reaction.
-
Byproducts: Benzyl alcohol, formed from the reduction of benzaldehyde.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurity?
A2: Unexpected peaks in your NMR spectrum often correspond to common impurities. Compare your spectrum to the known spectra of the starting materials and potential byproducts. For example, a peak around 10 ppm in the ¹H NMR spectrum could indicate the presence of residual benzaldehyde. The presence of a singlet around 4.6 ppm could suggest benzyl alcohol.
Q3: I am observing poor separation during column chromatography. What can I do?
A3: Poor separation can be due to several factors. Ensure you are using an appropriate solvent system; for diamines, a common approach is a gradient of increasing polarity, such as hexane/ethyl acetate. If you are using silica gel, the acidic nature of the stationary phase can sometimes cause issues with amines. Consider neutralizing the silica with a small amount of triethylamine in your eluent or using a different stationary phase like alumina.
Q4: Can I use recrystallization to purify my this compound?
A4: Recrystallization can be an effective purification method if the impurity profile is suitable. The choice of solvent is critical. A good solvent system will dissolve the compound and impurities at an elevated temperature, but upon cooling, the desired compound will crystallize out while the impurities remain in solution. You may need to screen several solvents or solvent mixtures to find the optimal conditions.
Troubleshooting Guide
This guide will help you diagnose and resolve common purity issues with your this compound samples.
Problem 1: Presence of Unreacted Starting Materials
-
Symptoms:
-
In the ¹H NMR spectrum, you may observe peaks corresponding to 1,3-diaminopropane or a characteristic aldehyde peak for benzaldehyde (around 10 ppm).
-
GC-MS analysis may show peaks with mass-to-charge ratios corresponding to these starting materials.
-
-
Solutions:
-
Column Chromatography: A silica gel column with a hexane/ethyl acetate gradient is often effective at separating the more polar 1,3-diaminopropane and the less polar benzaldehyde from the desired product.
-
Aqueous Wash: If benzaldehyde is a significant impurity, washing the organic solution of your crude product with a sodium bisulfite solution can help remove it.
-
Problem 2: Contamination with the Mono-benzylated Product
-
Symptoms:
-
HPLC analysis may show a peak eluting close to your main product.
-
Mass spectrometry will show a peak corresponding to the molecular weight of N-benzyl-1,3-propanediamine.
-
-
Solutions:
-
Column Chromatography: Careful optimization of the solvent gradient during column chromatography can resolve the mono- and di-benzylated products.
-
Reaction Optimization: To minimize the formation of the mono-benzylated product, ensure that at least two equivalents of benzaldehyde are used during the synthesis.
-
Problem 3: Residual Schiff Base Intermediate
-
Symptoms:
-
A yellowish or orange color in your product may indicate the presence of the Schiff base intermediate.
-
IR spectroscopy might show a C=N stretch.
-
-
Solutions:
-
Complete Reduction: Ensure the reduction step of your synthesis goes to completion. This can be monitored by TLC. If necessary, add more reducing agent or increase the reaction time.
-
Column Chromatography: The Schiff base is typically less polar than the corresponding diamine and can be separated by column chromatography.
-
Data Presentation
The following tables summarize the expected analytical data for this compound and its common impurities. This information can be used as a reference for impurity identification.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₇H₂₂N₂ | 254.37 | Colorless to pale yellow liquid |
| 1,3-Diaminopropane | C₃H₁₀N₂ | 74.12 | Colorless liquid |
| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid |
| N-benzyl-1,3-propanediamine | C₁₀H₁₆N₂ | 164.25 | Light orange to yellow liquid |
| N,N'-Dibenzylidene-1,3-propanediamine | C₁₇H₁₈N₂ | 250.34 | Yellowish solid |
| Benzyl alcohol | C₇H₈O | 108.14 | Colorless liquid |
Table 2: Chromatographic and Spectroscopic Data
| Compound | Expected HPLC Retention Behavior | Key ¹H NMR Signals (in CDCl₃) | Expected Mass (m/z) [M+H]⁺ |
| This compound | Main product peak | ~7.3 ppm (m, 10H), ~3.8 ppm (s, 4H), ~2.7 ppm (t, 4H), ~1.8 ppm (quint, 2H) | 255 |
| 1,3-Diaminopropane | Early eluting (polar) | ~2.7 ppm (t, 4H), ~1.6 ppm (quint, 2H) | 75 |
| Benzaldehyde | Late eluting (non-polar) | ~10.0 ppm (s, 1H), ~7.9-7.5 ppm (m, 5H) | 107 |
| N-benzyl-1,3-propanediamine | Elutes close to the main product | Aromatic protons, benzylic protons, and aliphatic protons | 165 |
| N,N'-Dibenzylidene-1,3-propanediamine | Less polar than the diamine | Imine protons (~8.3 ppm) | 251 |
| Benzyl alcohol | Can co-elute depending on conditions | ~7.3 ppm (m, 5H), ~4.6 ppm (s, 2H) | 109 |
Experimental Protocols
Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of this compound samples.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Protocol 2: Purification by Column Chromatography
-
Objective: To remove polar and non-polar impurities from a crude sample of this compound.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%). To mitigate issues with the acidity of silica, 0.5% triethylamine can be added to the eluent.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with the starting solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent to elute the desired compound.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Recrystallization
-
Objective: To purify a solid crude sample of this compound.
-
Solvent Selection: Screen for a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold. Potential solvents include ethanol, isopropanol, or mixtures like ethanol/water or hexane/ethyl acetate.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: A workflow for troubleshooting and resolving impurities in this compound samples.
Caption: Synthetic pathway of this compound and the origin of common impurities.
How to prevent over-alkylation in diamine synthesis
Welcome to the technical support center for diamine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges during their experiments, with a specific focus on preventing the over-alkylation of diamines.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in diamine synthesis and why is it a problem?
A1: Over-alkylation is a common side reaction in the N-alkylation of diamines where one or both nitrogen atoms react with more than one equivalent of the alkylating agent. This leads to the formation of a mixture of mono-, di-, tri-, and even quaternary ammonium salts.[1][2] The primary issue with over-alkylation is that the desired mono-alkylated product is often more nucleophilic than the starting diamine, making it more reactive towards the alkylating agent and leading to a difficult-to-separate mixture of products, which ultimately lowers the yield of the target compound.[1][2][3]
Q2: How can I control the stoichiometry to favor mono-alkylation?
A2: A straightforward approach to favor mono-alkylation is to use a large excess of the diamine relative to the alkylating agent.[3] This statistical approach increases the probability that the alkylating agent will react with an unreacted diamine molecule rather than the already mono-alkylated product. While this method can be effective, it may not be atom-economical and can complicate purification due to the large amount of unreacted starting material.
Q3: What role do reaction conditions play in preventing over-alkylation?
A3: Optimizing reaction conditions is crucial for controlling the selectivity of diamine alkylation.[4] Key parameters to consider include:
-
Temperature: Lowering the reaction temperature can help to reduce the rate of the second and subsequent alkylation steps, thereby favoring the mono-alkylated product.[3][5]
-
Solvent: The choice of solvent can influence the reaction's selectivity. Less polar solvents can sometimes disfavor the formation of the more polar, over-alkylated products. Aprotic solvents are often efficient for N-alkylation.[3]
-
Base: The choice and amount of base can be critical. Sterically hindered, non-nucleophilic bases are often preferred to deprotonate the amine without competing in the alkylation reaction.[6]
Q4: Are there alternative synthetic routes to avoid over-alkylation in diamine synthesis?
A4: Yes, several alternative methods offer greater control and selectivity:
-
Reductive Amination: This two-step process involves the formation of an imine or enamine from the diamine and a carbonyl compound, followed by reduction. This method is highly effective for achieving controlled mono-alkylation.[3]
-
Gabriel Synthesis: This classic method utilizes phthalimide as an ammonia surrogate to synthesize primary amines. A variation of this can be adapted for the mono-alkylation of diamines by first protecting one of the amino groups.[1]
-
Using Ammonia Surrogates: Reagents like N-aminopyridinium salts can act as ammonia surrogates, enabling the synthesis of secondary amines through a self-limiting alkylation process that avoids over-alkylation.[5][7]
Q5: How can protecting groups be used to ensure mono-alkylation?
A5: The use of protecting groups is a highly effective and widely used strategy to achieve selective mono-alkylation of diamines.[4][8] The general workflow involves:
-
Protection: One of the amino groups of the diamine is selectively protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
-
Alkylation: The unprotected amino group is then alkylated.
-
Deprotection: The protecting group is removed to yield the desired mono-alkylated diamine.
Troubleshooting Guides
Issue: My reaction is producing a mixture of mono- and di-alkylated products.
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Increase the excess of the diamine relative to the alkylating agent (e.g., 5-10 equivalents). |
| High Reaction Temperature | Lower the reaction temperature. Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature that favors mono-alkylation while maintaining a reasonable reaction rate. |
| Inappropriate Solvent | Experiment with a range of solvents with varying polarities. |
| Reactive Alkylating Agent | Consider using a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide). |
Issue: Low yield of the desired mono-alkylated product.
| Potential Cause | Troubleshooting Step |
| Poor Reactivity of Starting Materials | If using a less reactive alkylating agent or a sterically hindered diamine, you may need to increase the reaction temperature or use a catalyst. |
| Suboptimal Base | The base may not be strong enough to deprotonate the diamine effectively. Consider using a stronger, non-nucleophilic base. The use of cesium hydroxide has been shown to promote selective mono-N-alkylation.[9] |
| Product Loss During Workup | The mono-alkylated product may have some water solubility. Ensure your extraction procedure is optimized to minimize product loss. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of a Diamine
This protocol describes a general method for the selective mono-protection of a symmetrical diamine using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
Symmetrical diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve the diamine in 50% aqueous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of HCl to the solution while stirring. Allow the mixture to stir for 30 minutes to reach equilibrium, forming the mono-hydrochloride salt of the diamine.[10]
-
To this solution, add one equivalent of (Boc)₂O dissolved in a minimal amount of methanol.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add diethyl ether to the residue to precipitate any unreacted diamine hydrochloride. Filter to remove the solid.
-
Wash the filtrate with a saturated aqueous solution of NaOH to neutralize the HCl and deprotonate the remaining amino group.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected diamine.[10]
Visualizations
Caption: Strategies to prevent over-alkylation in diamine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting peak splitting in NMR of N,N'-dibenzyl-1,3-propanediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Nuclear Magnetic Resonance (NMR) analysis of N,N'-dibenzyl-1,3-propanediamine.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my N-H protons a broad singlet and not a triplet as might be expected from coupling to the adjacent CH₂ group?
A1: The broadness of the N-H proton signal is typically due to two main factors: quadrupole broadening and chemical exchange. The nitrogen nucleus (¹⁴N) has a quadrupole moment which can lead to rapid relaxation and, consequently, broadening of the signals of attached protons. More significantly, the N-H protons are acidic enough to undergo rapid chemical exchange with each other and with trace amounts of water or other protic impurities in the NMR solvent. This rapid exchange averages out the spin states of the neighboring CH₂ group, leading to the collapse of the expected splitting pattern into a broad singlet.[1]
Q2: I see more peaks in my spectrum than I expected. What could be the cause?
A2: Unexpected peaks in the NMR spectrum of N,N'-dibenzyl-1,3-propanediamine can arise from several sources:
-
Impurities: Starting materials, residual solvents from purification (e.g., ethyl acetate, dichloromethane), or byproducts from the synthesis can all contribute extra signals.
-
Conformational Isomers (Rotamers): Due to the flexible nature of the molecule, rotation around the C-N bonds may be slow on the NMR timescale at room temperature. This can lead to the presence of multiple conformers that are distinct in the NMR, each giving rise to its own set of peaks.
-
Sample Degradation: The compound may be degrading under the experimental conditions.
Q3: The chemical shift of my N-H protons seems to vary between samples. Why is this?
A3: The chemical shift of N-H protons is highly sensitive to the sample's environment.[2] Factors that can cause variations include:
-
Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which can deshield the N-H protons and shift their signal downfield.
-
Solvent: The choice of NMR solvent has a significant impact on the chemical shift of exchangeable protons due to differences in hydrogen bonding and polarity.
-
Temperature: Changes in temperature can affect the rate of chemical exchange and the extent of hydrogen bonding, leading to shifts in the N-H resonance.
-
pH (presence of acidic or basic impurities): Traces of acid or base can catalyze proton exchange, affecting the position and shape of the N-H peak.
Q4: How can I confirm the identity of the N-H proton signal in my spectrum?
A4: A simple and effective method to identify the N-H proton signal is to perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The labile N-H protons will exchange with deuterium, and since deuterium is not observed in ¹H NMR, the N-H signal will disappear or significantly decrease in intensity.[3]
Troubleshooting Guide for Peak Splitting Issues
Unexpected peak splitting or the absence of expected splitting in the ¹H NMR spectrum of N,N'-dibenzyl-1,3-propanediamine can be a common issue. This guide provides a systematic approach to diagnosing and resolving these problems.
Expected ¹H NMR Spectral Data
The following table summarizes the expected chemical shifts and multiplicities for N,N'-dibenzyl-1,3-propanediamine in CDCl₃. Use this as a reference to identify discrepancies in your spectrum.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (Ar-H) | 7.30–7.37 | Multiplet (m) | 10H | - |
| Benzylic (CH₂-Ar) | 3.78 | Singlet (s) | 4H | - |
| Methylene (CH₂-N) | 2.71 | Triplet (t) | 4H | 6.8 |
| Methylene (Central CH₂) | 1.73 | Quintet (quint) | 2H | 6.8 |
| Amine (N-H) | 1.66 | Broad Singlet (bs) | 2H | - |
Note: The original literature describes the central CH₂ as a quintet (q) which is consistent with being coupled to two adjacent CH₂ groups. The multiplicity is presented here as a quintet for clarity based on the n+1 rule.
Troubleshooting Workflow
If your spectrum deviates from the expected pattern, follow this workflow to identify the cause.
Caption: A flowchart for troubleshooting NMR peak splitting issues.
Detailed Troubleshooting Steps
-
Check for Impurities:
-
Symptom: More signals than expected.
-
Action: Compare your spectrum to the known chemical shifts of common laboratory solvents and potential starting materials or byproducts. If possible, re-purify your sample.
-
-
Perform D₂O Exchange:
-
Symptom: A broad peak of unknown origin, or unexpected splitting of the CH₂-N protons.
-
Action: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum.
-
Expected Result: The N-H proton signal will disappear. If the CH₂-N protons were coupled to the N-H protons (which is not typically observed due to rapid exchange), their multiplicity might simplify upon D₂O exchange.
-
-
Run Variable Temperature (VT) NMR:
-
Symptom: Broad peaks for the methylene or benzylic protons, or more signals than expected for these groups. This could indicate slow conformational exchange on the NMR timescale.
-
Action: Acquire spectra at different temperatures (e.g., from room temperature up to 50-60 °C, and down to 0 °C or lower if solubility permits).
-
Expected Result: If slow conformational exchange is the issue, you may observe coalescence of multiple peaks into a single, sharper peak as the temperature is increased. Conversely, lowering the temperature may resolve a broad peak into distinct signals for different conformers.[4]
-
-
Vary Sample Concentration:
-
Symptom: Chemical shifts, particularly of the N-H protons, and peak broadening vary between samples.
-
Action: Prepare and run samples at different concentrations (e.g., dilute and concentrated).
-
Expected Result: Significant changes in the N-H proton's chemical shift or broadening are indicative of concentration-dependent hydrogen bonding.
-
-
Use a Higher Field Spectrometer:
-
Symptom: Overlapping multiplets that are difficult to interpret (second-order effects).
-
Action: If available, run the sample on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz).
-
Expected Result: Higher magnetic fields increase the chemical shift dispersion, which can simplify complex splitting patterns and resolve overlapping signals, making them easier to interpret.
-
Experimental Protocols
D₂O Exchange Experiment
-
Sample Preparation: Prepare your sample of N,N'-dibenzyl-1,3-propanediamine in a deuterated solvent (e.g., CDCl₃) as you normally would for ¹H NMR analysis.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum.
-
D₂O Addition: Remove the NMR tube from the spectrometer and add one to two drops of deuterium oxide (D₂O).
-
Mixing: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and to facilitate the proton-deuterium exchange.
-
Final Spectrum: Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum using the same parameters as the initial scan.
-
Analysis: Compare the two spectra. The signal corresponding to the N-H protons should have disappeared or be significantly reduced in the second spectrum.
Variable Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare a sample of N,N'-dibenzyl-1,3-propanediamine in a suitable deuterated solvent with a wide temperature range (e.g., toluene-d₈ or CD₂Cl₂). Ensure the sample concentration is not too high to avoid solubility issues at low temperatures.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample to equilibrate at the starting temperature (e.g., 25 °C) for several minutes.
-
Shim the sample at the starting temperature.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at the starting temperature.
-
Increment the temperature (e.g., by 10-15 °C). Allow the sample to equilibrate at the new temperature for at least 5-10 minutes.
-
Re-shim the sample at the new temperature.
-
Acquire another ¹H NMR spectrum.
-
Repeat this process for a range of temperatures, both above and below the initial temperature.
-
-
Analysis: Stack the spectra and observe any changes in chemical shifts, peak shapes, and multiplicities as a function of temperature. Look for peak broadening, sharpening, or coalescence.
Caption: Chemical structure of N,N'-dibenzyl-1,3-propanediamine.
References
Technical Support Center: Enhancing the Stability of Metal Complexes with Diamine Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and characterization of metal complexes with diamine ligands.
Troubleshooting Guides
Issue 1: Unexpected Precipitation During Complex Formation
Q: My reaction mixture turned cloudy and a precipitate formed immediately after adding the diamine ligand to the metal salt solution. What could be the cause and how can I resolve it?
A: This is a common issue that can arise from several factors, primarily related to pH and solubility.
Possible Causes and Solutions:
-
Metal Hydroxide Precipitation: Many metal ions will precipitate as hydroxides or oxides in neutral or basic solutions. Diamine ligands are often basic and can increase the pH of the reaction mixture, leading to the precipitation of the metal hydroxide before the complex can form.
-
Troubleshooting Steps:
-
Monitor and Adjust pH: Before adding the diamine ligand, slightly acidify the metal salt solution (e.g., to pH 4-5) using a dilute, non-coordinating acid like HClO₄ or HNO₃. This will prevent the premature precipitation of metal hydroxides.[1][2]
-
Use a Buffered System: Perform the reaction in a suitable buffer solution to maintain a pH range where the desired complex is stable and the metal hydroxide is soluble.[3]
-
Order of Addition: In some cases, slowly adding the metal salt solution to the ligand solution may be beneficial.
-
-
-
Low Solubility of the Formed Complex: The resulting metal-diamine complex itself might have low solubility in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent in which both the reactants and the final complex are soluble. A solvent selection guide can be a useful tool.[4][5][6][7] Non-coordinating solvents like dichloromethane or chloroform can be a good starting point, while coordinating solvents like water, ethanol, or DMF might be necessary for polar reactants.[8]
-
Temperature Adjustment: Gently heating the reaction mixture can sometimes increase the solubility of the complex. However, be cautious as excessive heat can lead to decomposition.
-
-
Issue 2: Unexpected Color Change or No Color Change
Q: I expected a specific color change upon formation of my metal-diamine complex, but the color is different, or there was no change at all. What does this indicate?
A: Color in transition metal complexes arises from d-d electronic transitions, and the observed color is highly sensitive to the coordination environment of the metal ion.[9][10][11][12]
Possible Interpretations and Troubleshooting:
-
Formation of an Intermediate or Different Species: An unexpected color may indicate the formation of an intermediate species, a complex with a different stoichiometry (e.g., 1:1 instead of the expected 1:2 metal-to-ligand ratio), or the coordination of solvent molecules.[8][13]
-
Troubleshooting Steps:
-
Spectroscopic Analysis: Use UV-Vis spectrophotometry to monitor the reaction over time. The appearance of new absorption bands can help identify the formation of different complex species.[14][15][16]
-
Vary Stoichiometry: Experiment with different metal-to-ligand molar ratios to see how it affects the final color and UV-Vis spectrum. The method of continuous variations (Job's plot) can be used to determine the stoichiometry of the dominant complex in solution.[17]
-
-
-
Incomplete Reaction or No Reaction: A lack of color change might suggest that the complexation reaction has not occurred to a significant extent.
-
Troubleshooting Steps:
-
Check Reactant Purity: Ensure that the metal salt and diamine ligand are pure and free of contaminants. Impurities can interfere with the reaction.[18][19]
-
Adjust Reaction Conditions: The reaction may require heating or a longer reaction time to proceed. Monitor the reaction progress using techniques like TLC or NMR spectroscopy.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively measure the stability of my metal-diamine complex?
A1: The stability of a metal complex is quantified by its stability constant (or formation constant, K). Higher values indicate a more stable complex. The most common methods for determining stability constants are potentiometric titration and spectrophotometry.[20]
Q2: What is the "chelate effect" and how does it relate to diamine ligands?
A2: The chelate effect describes the enhanced stability of complexes formed with polydentate ligands (like diamines) compared to those with analogous monodentate ligands.[21] Diamines are bidentate, meaning they bind to the metal ion at two points, forming a stable ring-like structure called a chelate.[21] This increased stability is primarily due to a favorable increase in entropy upon chelation.[21]
Q3: How does steric hindrance from bulky diamine ligands affect complex stability?
A3: Bulky substituents on the diamine ligand can cause steric hindrance, which can weaken the metal-ligand bonds and decrease the stability of the complex.[22][23][24][25] This can also influence the coordination geometry of the complex.[22][24] In some cases, steric hindrance can be strategically used to control the formation of specific isomers or to prevent the coordination of additional ligands.[26][27]
Q4: Which solvent should I use for my reaction?
A4: The choice of solvent is critical. A good solvent should dissolve both the metal salt and the diamine ligand.[8] Non-coordinating solvents (e.g., dichloromethane, chloroform) are often preferred as they are less likely to compete with the diamine ligand for binding to the metal center.[8] However, coordinating solvents (e.g., water, ethanol, acetonitrile) may be necessary to dissolve polar reactants.[8] Be aware that coordinating solvents can sometimes co-coordinate to the metal ion, potentially affecting the stability and properties of the final complex.
Quantitative Data Summary
| Metal Ion | Diamine Ligand | Log K₁ | Log K₂ | Log K₃ | Conditions | Reference |
| Ni²⁺ | Ethylenediamine (en) | 7.66 | 6.42 | 4.55 | 0.1 M KCl, 25 °C | [28] |
| Cu²⁺ | Ethylenediamine (en) | 10.72 | 9.32 | -1.0 | 0.1 M KCl, 25 °C | [28] |
| Zn²⁺ | Ethylenediamine (en) | 5.92 | 5.21 | 2.1 | 0.1 M KCl, 25 °C | [28] |
| Co²⁺ | Ethylenediamine (en) | 6.0 | 4.8 | 3.1 | 0.1 M KCl, 25 °C | [28] |
Note: K₁, K₂, and K₃ refer to the stepwise formation constants for the addition of the first, second, and third diamine ligand, respectively.
Experimental Protocols
Protocol 1: Determination of Stability Constant by Potentiometric Titration (Irving-Rossotti Method)
This method involves titrating a solution containing the ligand with a strong base in the presence and absence of the metal ion and monitoring the pH change.[29][30]
Solutions Required:
-
Acid Solution: A standard solution of a strong, non-coordinating acid (e.g., 0.1 M HClO₄).
-
Ligand Solution: A standard solution of the diamine ligand in the same acid.
-
Metal-Ligand Solution: A solution containing the metal salt and the diamine ligand in the same acid.
-
Base Titrant: A standard solution of a carbonate-free strong base (e.g., 0.1 M NaOH).
-
Inert Electrolyte: To maintain constant ionic strength (e.g., 1 M NaClO₄).
Procedure:
-
Calibrate the pH meter with standard buffer solutions.
-
Titrate the acid solution with the standard base, recording the pH after each addition.
-
Titrate the ligand solution with the standard base, recording the pH after each addition.
-
Titrate the metal-ligand solution with the standard base, recording the pH after each addition.
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands complexed to the metal ion (n̄).
-
The stability constants can then be determined from these values using established calculation methods.[29]
Protocol 2: Spectrophotometric Determination of Complex Stoichiometry (Method of Continuous Variations - Job's Plot)
This method is used to determine the stoichiometry of a metal-ligand complex in solution.[17]
Procedure:
-
Prepare a series of solutions where the total moles of metal and ligand are constant, but their mole fractions vary.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The plot will consist of two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex.[17]
Protocol 3: Characterization by NMR Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal-diamine complexes in solution.[31][32][33][34][35]
Procedure:
-
Dissolve a small amount of the purified complex in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts and coupling constants of the diamine ligand protons and carbons will change upon coordination to the metal center.
-
Integration of the proton signals can provide information about the stoichiometry of the complex.
-
2D NMR techniques (e.g., COSY, HSQC) can be used for more detailed structural elucidation.
Visualizations
Caption: Workflow for Potentiometric Titration.
Caption: Troubleshooting unexpected precipitation.
References
- 1. Formation of metal-nicotianamine complexes as affected by pH, ligand exchange with citrate and metal exchange. A study by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Ligand as Buffer for Improving Chemical Stability of Coordination Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 6. acs.org [acs.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. youtube.com [youtube.com]
- 13. Ligand exchange reactions in transition metal complexes - Crunch Chemistry [crunchchemistry.co.uk]
- 14. ijmr.net.in [ijmr.net.in]
- 15. curresweb.com [curresweb.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. quora.com [quora.com]
- 19. quora.com [quora.com]
- 20. hakon-art.com [hakon-art.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Strong steric hindrance effect on excited state structural dynamics of Cu(I) diimine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Steric control of Mg–Mg bond formation vs. N2 activation in the reduction of bulky magnesium diamide complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. researchwithrutgers.com [researchwithrutgers.com]
- 25. Steric Control in Low-Valent Mn Diamide Complexes: Contrasting Magnesium and Manganese in N2 and Benzene Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemrxiv.org [chemrxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Potentiometric method irving rossotti methods | Filo [askfilo.com]
- 30. youtube.com [youtube.com]
- 31. brieflands.com [brieflands.com]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. web.vu.lt [web.vu.lt]
- 34. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 35. par.nsf.gov [par.nsf.gov]
Technical Support Center: Synthesis of N1,N3-Dibenzylpropane-1,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N1,N3-Dibenzylpropane-1,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and efficient methods for synthesizing this compound involve a two-step process:
-
Formation of a Di-Schiff Base: This involves the condensation reaction of 1,3-diaminopropane with two equivalents of benzaldehyde. This reaction is typically carried out in a suitable solvent like water or methanol.[1]
-
Reduction of the Di-Schiff Base: The resulting N,N'-dibenzylidene-1,3-propanediamine is then reduced to the final product. A common and effective reducing agent for this step is sodium borohydride (NaBH4).[1][2]
An alternative, though potentially less controlled method, is the direct N-benzylation of 1,3-propanediamine using a benzyl halide. However, this method can lead to the formation of multiple benzylated byproducts.[3][4]
Q2: I am getting a low yield of the final product. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Schiff Base Formation: The initial condensation reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reactants and allowing sufficient reaction time.
-
Inefficient Reduction: The reduction of the di-Schiff base may be incomplete. This could be due to insufficient reducing agent, poor quality of the reducing agent, or suboptimal reaction conditions (temperature, solvent). When using sodium borohydride, adding it portion-wise at a low temperature (e.g., 0°C) before allowing the reaction to proceed at room temperature can improve yields.[2]
-
Side Reactions: The formation of byproducts, such as mono-benzylated or over-alkylated products, can reduce the yield of the desired diamine.[3][4] Reductive amination is often preferred over direct alkylation to avoid the issue of multiple alkylations.[5]
-
Product Loss During Workup and Purification: The product may be lost during extraction or purification steps. Ensure proper phase separation during extraction and optimize your chromatography conditions to minimize loss.
Q3: What are the common byproducts in this synthesis, and how can I minimize them?
A3: A common byproduct is the mono-benzylated N-benzyl-1,3-propanediamine, especially if the stoichiometry of benzaldehyde to 1,3-diaminopropane is not carefully controlled in the initial step. Over-alkylation leading to quaternary ammonium salts is a concern in direct benzylation methods.[5]
To minimize byproducts:
-
Use a slight excess of benzaldehyde during the Schiff base formation to ensure complete reaction with the primary amine groups of 1,3-diaminopropane.
-
Opt for the two-step reductive amination process (Schiff base formation followed by reduction) as it offers better control and selectivity compared to direct benzylation with benzyl halides.[5]
-
Control the reaction temperature. Lower temperatures during the addition of the reducing agent can help to control the reaction rate and reduce the formation of unwanted byproducts.[2]
Q4: How can I effectively purify the crude this compound?
A4: Purification of this compound is typically achieved through flash column chromatography on silica gel.[6] A common eluent system is a gradient of hexane and ethyl acetate. The exact ratio will depend on the polarity of the impurities. Monitoring the separation by Thin Layer Chromatography (TLC) is crucial to determine the optimal solvent system and to identify the fractions containing the pure product. Following chromatography, removing the solvent under reduced pressure will yield the purified product.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive reagents. | Ensure the freshness and purity of starting materials, especially the reducing agent (e.g., sodium borohydride). |
| Incorrect reaction conditions. | Verify the reaction temperature, time, and solvent. For the reduction step with NaBH4, an initial low temperature (0°C) followed by room temperature is often effective.[2] | |
| Multiple spots on TLC after reaction | Incomplete reaction or formation of byproducts. | Monitor the reaction progress by TLC. If the starting material is still present, extend the reaction time or add more of the limiting reagent. If byproducts are significant, consider optimizing the stoichiometry and reaction temperature. The two-step reductive amination approach is recommended to minimize byproducts.[5] |
| Product is an oil that is difficult to handle | The product, this compound, is reported to be a yellow oil at room temperature.[1] | This is the expected physical state of the pure product. Handle it as a viscous liquid. |
| Difficulty in removing solvent after purification | High-boiling point solvent used for chromatography. | Use a rotary evaporator to remove the bulk of the solvent. For complete removal, a high-vacuum pump may be necessary. |
Experimental Protocols
Synthesis of N,N'-Dibenzylidene-1,3-propanediamine (Di-Schiff Base Intermediate)
This protocol is adapted from a general procedure for the synthesis of di-Schiff bases.[1]
-
To a solution of 1,3-diaminopropane (10 mmol) in 50 mL of methanol, add benzaldehyde (22 mmol, 2.2 equivalents) dropwise at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
The formation of a precipitate indicates the formation of the di-Schiff base.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.
Reduction of N,N'-Dibenzylidene-1,3-propanediamine to this compound
This protocol is based on a general method for the reduction of Schiff bases using sodium borohydride.[1][2]
-
Suspend the dried N,N'-dibenzylidene-1,3-propanediamine (10 mmol) in 100 mL of methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (30 mmol, 3 equivalents) to the suspension in small portions over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting Schiff base is consumed.
-
Quench the reaction by the slow addition of 50 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield of N,N'–bis(benzyl)propane–1,3–diamine | 67.0% | [1] |
| Physical State | Yellow oil | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Characterization of N-Substituted Diamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the characterization of N-substituted diamines. The content is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of analyzing these versatile compounds.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: Why are the peaks in my ¹H NMR spectrum of an N-substituted diamine broad and poorly resolved?
Answer:
Peak broadening in the NMR spectra of N-substituted diamines can be a multifaceted issue. Here is a step-by-step guide to diagnose and resolve the problem:
-
Check for Chemical Exchange: Protons attached to nitrogen (N-H) can undergo chemical exchange with residual water or other protic impurities in the NMR solvent. This exchange can be pH and temperature-dependent, often leading to broad signals.
-
Troubleshooting:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. Exchangeable N-H protons will be replaced by deuterium, causing their signals to diminish or disappear.
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. At lower temperatures, the exchange rate may slow down, resulting in sharper peaks. Conversely, at higher temperatures, rapid exchange can also lead to sharper, averaged signals.
-
-
-
Assess Sample Purity and Preparation:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and consider treating your sample with a metal scavenger if contamination is suspected.
-
Concentration Effects: High sample concentrations can lead to aggregation through hydrogen bonding, increasing viscosity and resulting in broader peaks. Try acquiring the spectrum of a more dilute sample.
-
Solubility: Incomplete dissolution of the sample creates an inhomogeneous solution, which broadens NMR signals. Ensure your diamine is fully dissolved in the chosen deuterated solvent. Gentle heating or sonication may aid dissolution.
-
-
Consider Molecular Dynamics:
-
Conformational Exchange: N-substituted diamines can exist as multiple conformers (rotamers) that may be in intermediate exchange on the NMR timescale at room temperature, leading to broad signals. VT-NMR is an excellent tool to investigate this. At low temperatures, you may observe distinct sets of sharp signals for each conformer, while at high temperatures, you might see a single set of sharp, averaged signals.
-
-
Instrumental Factors:
-
Shimming: An inhomogeneous magnetic field is a common cause of poor peak shape. Always ensure the spectrometer is well-shimmed before acquiring data.
-
Question 2: I am struggling with the integration and quantification of my N-substituted diamine in a mixture using ¹H NMR. What are the best practices?
Answer:
Accurate quantification by ¹H NMR requires careful consideration of experimental parameters and signal selection.
-
Signal Selection:
-
Choose well-resolved signals that are unique to your compound and do not overlap with signals from other components or impurities.
-
Avoid using exchangeable N-H protons for quantification as their integrals can be unreliable due to exchange and saturation effects. Protons on the carbon backbone are generally more suitable.
-
-
Experimental Parameters for Quantitative NMR (qNMR):
-
Long Relaxation Delay (d1): Ensure a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being quantified) to allow for full magnetization recovery between scans.
-
Sufficient Number of Scans (ns): A higher number of scans will improve the signal-to-noise ratio, leading to more accurate integration.
-
Uniform Excitation: Use a calibrated 90° pulse to ensure all signals are excited uniformly.
-
-
Internal Standard:
-
For absolute quantification, use a stable, non-reactive internal standard with a known concentration and simple spectrum (e.g., a singlet) that does not overlap with your analyte signals.
-
Mass Spectrometry (MS)
Question 1: I am not observing the molecular ion peak for my aliphatic N-substituted diamine in Electron Ionization (EI) Mass Spectrometry. Why is this and what should I do?
Answer:
The absence of a molecular ion peak in the EI-MS of aliphatic amines is a common phenomenon.
-
Reason: Aliphatic amines readily undergo alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) upon electron ionization. This fragmentation is often so efficient that the molecular ion is too unstable to be detected.
-
Troubleshooting & Solutions:
-
Use a "Soft" Ionization Technique:
-
Electrospray Ionization (ESI): ESI is a much gentler ionization method that typically yields the protonated molecule [M+H]⁺, which is much more stable and readily observed.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for less polar compounds and can also produce a strong [M+H]⁺ signal.
-
-
Chemical Derivatization for GC-MS: Convert the amine groups to amides or carbamates. These derivatives are often more stable and can show a more prominent molecular ion peak under EI conditions.
-
Question 2: My ESI mass spectrum is complex, showing multiple adducts ([M+Na]⁺, [M+K]⁺, etc.) in addition to the protonated molecule ([M+H]⁺). How can I simplify the spectrum and improve sensitivity for my target ion?
Answer:
Adduct formation is common in ESI-MS, especially for compounds with basic nitrogen atoms that can chelate metal ions.
-
Source of Adducts: Sodium and potassium ions are ubiquitous and can originate from glassware, solvents, or the sample itself.
-
Troubleshooting & Solutions:
-
Mobile Phase Additives: The addition of a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will increase the concentration of protons, favoring the formation of the [M+H]⁺ ion and suppressing the formation of metal adducts.
-
Use High-Purity Solvents and Reagents: Utilize LC-MS grade solvents and additives to minimize metal ion contamination.
-
Clean Glassware: Ensure all glassware is meticulously cleaned. Rinsing with a dilute acid solution can help remove residual metal ions.
-
Sample Preparation: If the sample matrix is a significant source of metal ions, consider a solid-phase extraction (SPE) cleanup step.
-
Chromatography
Question 1: My N-substituted diamine shows poor peak shape (tailing) and low retention on a standard C18 reversed-phase HPLC column. How can I improve the chromatography?
Answer:
This is a classic issue for basic compounds on silica-based reversed-phase columns.
-
Reason: The basic amine groups can interact with acidic residual silanol groups on the silica surface of the stationary phase. This secondary interaction leads to peak tailing and can affect retention.
-
Troubleshooting & Solutions:
-
Mobile Phase pH Adjustment: Increase the pH of the aqueous mobile phase to suppress the ionization of the silanol groups (typically above pH 7). However, ensure your column is stable at higher pH. Alternatively, lower the pH of the mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) to protonate the diamine. While this may not eliminate tailing completely, it can improve peak shape for some compounds.
-
Use a Different Stationary Phase:
-
End-capped C18 Columns: Use a column that has been thoroughly end-capped to minimize the number of free silanol groups.
-
"Base-Deactivated" Columns: These are specifically designed for the analysis of basic compounds.
-
Polar-Embedded or Polar-Endcapped Columns: These phases have a polar group embedded in or at the end of the alkyl chain, which helps to shield the residual silanol groups.
-
-
Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The ion-pairing agent will form a neutral complex with the protonated diamine, improving retention and peak shape.
-
Frequently Asked Questions (FAQs)
What are the key safety precautions when handling N-substituted diamines?
Many N-substituted diamines, particularly aromatic ones, can be toxic and potentially carcinogenic. Always consult the Safety Data Sheet (SDS) for the specific compound. General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses), and avoiding inhalation of vapors or dust.
How do I choose between LC-MS and GC-MS for analyzing my N-substituted diamine?
-
GC-MS is suitable for volatile and thermally stable N-substituted diamines. For non-volatile or thermally labile diamines, derivatization (e.g., silylation or acylation) is often necessary to increase volatility and stability.
-
LC-MS is generally more versatile for N-substituted diamines as it can handle a wider range of polarities and does not require the analyte to be volatile. It is often the preferred method for larger or more functionalized diamines.
What are common impurities I should look for in the synthesis of N-substituted diamines?
Common impurities depend on the synthetic route. For instance, in reductive amination, you might find unreacted starting materials (aldehyde/ketone and amine), the intermediate imine, or over-alkylated products (e.g., tertiary amines if starting from a primary amine). Purification by column chromatography can be challenging due to the basic nature of the compounds, which can cause streaking on silica gel. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can help to improve the separation.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for N-Substituted Ethylenediamines
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| N-H (Aliphatic) | 0.5 - 3.0 | Broad signal, position is concentration and solvent dependent. |
| N-H (Aromatic) | 3.0 - 5.0 | Can be broader and further downfield than aliphatic N-H. |
| -CH ₂-CH ₂- | 2.5 - 3.5 | Often a complex multiplet, can be a singlet if symmetrically substituted. |
| Protons on N-Alkyl groups | 1.0 - 3.0 | Depends on the specific alkyl group. |
| Protons on N-Aryl groups | 6.5 - 8.0 | Typical aromatic region. |
Table 2: Common Fragment Ions in Mass Spectrometry of Aliphatic Diamines
| Fragmentation Type | Description | Common m/z values |
| Alpha-Cleavage (EI) | Cleavage of the C-C bond adjacent to a nitrogen atom. | [M - R]⁺ where R is an alkyl group. For ethylenediamine derivatives, a prominent peak at m/z 30 ([CH₂=NH₂]⁺) is common. |
| Protonated Molecule (ESI/APCI) | The intact molecule with an added proton. | [M+H]⁺ |
| Adduct Formation (ESI) | The intact molecule with an attached cation. | [M+Na]⁺, [M+K]⁺ |
Experimental Protocols
Protocol 1: General Procedure for ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the N-substituted diamine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock and shim the instrument to obtain a homogeneous magnetic field.
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
D₂O Exchange (Optional): Add one drop of D₂O to the NMR tube, shake gently for 30 seconds, and re-acquire the spectrum to identify N-H protons.
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate window function, Fourier transform, phase correct, and baseline correct the spectrum. Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Protocol 2: General Procedure for LC-MS Analysis (Reversed-Phase)
-
Sample Preparation: Prepare a stock solution of the N-substituted diamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry Conditions (ESI Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan mode to identify the molecular ion, followed by targeted MS/MS (product ion scan) for structural confirmation.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize for the specific instrument and flow rate.
-
-
Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ ion. Analyze the mass spectrum to confirm the molecular weight and the MS/MS spectrum to confirm the structure through fragmentation patterns.
Protocol 3: GC-MS Analysis with Silylation Derivatization
-
Sample Preparation: Accurately weigh approximately 1 mg of the N-substituted diamine into a GC vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the dried sample. Cap the vial tightly and heat at 60-80 °C for 30 minutes.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Analyze the total ion chromatogram to determine the retention time of the derivatized diamine. Examine the mass spectrum to identify the molecular ion and characteristic fragment ions of the silylated derivative.
Visualizations
Validation & Comparative
N-Substituted Diamines: A Comparative Analysis of N1,N3-Dibenzylpropane-1,3-diamine and its Analogs in Catalysis
A detailed comparison of N1,N3-Dibenzylpropane-1,3-diamine with other N-substituted diamines reveals nuanced differences in their performance as ligands in metal-catalyzed cross-coupling reactions. While direct, side-by-side comparative studies are limited, analysis of available data indicates that the nature of the N-substituent—ranging from benzyl to various alkyl groups—plays a critical role in determining catalytic efficiency, stability of the metal complex, and in some cases, product selectivity.
N-substituted diamines are a versatile class of bidentate ligands extensively used in coordination chemistry and homogeneous catalysis. Their ability to form stable chelate complexes with transition metals like palladium and copper is fundamental to their application in a wide array of organic transformations, including Suzuki-Miyaura and Heck cross-coupling reactions, and copper-catalyzed N-arylation reactions. The electronic and steric properties of the substituents on the nitrogen atoms can significantly influence the reactivity and selectivity of the catalytic system. This guide provides a comparative overview of this compound against other N-substituted diamines, supported by available experimental data and detailed protocols.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
For instance, in palladium-catalyzed cross-coupling reactions, ligands with bulkier N-substituents can promote the reductive elimination step, leading to higher turnover numbers. Conversely, less sterically demanding substituents might allow for faster oxidative addition. The benzyl group in this compound provides a moderate level of steric hindrance compared to smaller alkyl groups like methyl or ethyl, and less than bulky groups like tert-butyl.
To illustrate a typical workflow for evaluating such ligands, a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted to compare the performance of different N-substituted diamine ligands.
General Experimental Workflow for Ligand Screening in Catalysis
A Comparative Guide to the Catalytic Activity of Dibenzylated Diamines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, particularly in the development of enantiomerically pure pharmaceuticals. Chiral dibenzylated diamines have emerged as a versatile class of ligands and organocatalysts, demonstrating significant efficacy in a range of asymmetric transformations. This guide provides an objective comparison of the catalytic activity of various dibenzylated diamines, with a focus on the asymmetric Michael addition, supported by experimental data.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the creation of chiral molecules. The catalytic performance of several dibenzylated diamine derivatives in the Michael addition of various nucleophiles to nitroalkenes is summarized below.
Table 1: Comparison of Dibenzylated Diamine Catalysts in the Asymmetric Michael Addition
| Catalyst/Ligand | Diamine Backbone | Reaction | Nucleophile | Electrophile | Conversion (%) | ee (%) | Yield (%) |
| N,N'-Dibenzyl-(1R,2R)-cyclohexanediamine | (1R,2R)-Cyclohexanediamine | Organocatalytic Michael Addition | Acetylacetone | trans-β-nitrostyrene | 93 | 41 (S) | - |
| Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ | (R,R)-Cyclohexanediamine | Metal-Catalyzed Michael Addition | Diethyl Malonate | trans-β-nitrostyrene | - | 95 | 94 |
| Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ | (R,R)-Cyclohexanediamine | Metal-Catalyzed Michael Addition | 2,4-Pentanedione | trans-β-nitrostyrene | - | 90 | 99 |
| (R,R)-N,N'-bis(3,5-bis(trifluoromethyl)benzyl)cyclohexane-1,2-diaminium salt | (R,R)-Cyclohexanediamine | Phase-Transfer Catalysis | Glycine imine | Chalcone | - | 99 | 95 |
| N,N'-Dibenzyl-1,2-diphenylethylenediamine derived thiourea | 1,2-Diphenylethylenediamine | Organocatalytic Michael Addition | Acetylacetone | trans-β-nitrostyrene | >95 | 92 | 94 |
Data compiled from multiple sources. Reaction conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of a dibenzylated diamine ligand and its application in an asymmetric Michael addition.
Synthesis of N,N'-Dibenzyl-(1R,2R)-cyclohexanediamine
Materials:
-
(1R,2R)-Cyclohexanediamine
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (1R,2R)-cyclohexanediamine (1.0 eq) in methanol, add benzaldehyde (2.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours to form the corresponding diimine.
-
Cool the mixture to 0 °C and add sodium borohydride (2.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford N,N'-dibenzyl-(1R,2R)-cyclohexanediamine.
Asymmetric Michael Addition Catalyzed by a Dibenzylated Diamine Organocatalyst
Materials:
-
Dibenzylated diamine catalyst (e.g., N,N'-Dibenzyl-(1R,2R)-cyclohexanediamine) (10 mol%)
-
Michael donor (e.g., acetylacetone) (1.2 eq)
-
Michael acceptor (e.g., trans-β-nitrostyrene) (1.0 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the dibenzylated diamine catalyst.
-
Add the anhydrous solvent, followed by the Michael donor.
-
Stir the mixture for 10 minutes at the desired reaction temperature (e.g., 25 °C).
-
Add the Michael acceptor to initiate the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Visualizing the Catalytic Process
The following diagrams illustrate a generalized experimental workflow for screening dibenzylated diamine catalysts and a plausible catalytic cycle for an organocatalytic asymmetric Michael addition.
Caption: Experimental workflow for comparing dibenzylated diamine catalysts.
A Comparative Purity Analysis of Commercial N1,N3-Dibenzylpropane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive purity analysis of commercially available N1,N3-Dibenzylpropane-1,3-diamine, a critical precursor in the synthesis of various compounds, including radiopharmaceuticals. The purity of this diamine is paramount as impurities can lead to side reactions, reduced yields, and the formation of toxic by-products in the final active pharmaceutical ingredient (API). This document outlines the key analytical methodologies for purity assessment, presents comparative data from representative commercial batches, and offers detailed experimental protocols.
Comparative Analysis of Commercial Batches
The purity of this compound can vary between suppliers and even between different batches from the same supplier. A multi-technique approach is essential for a thorough assessment. Here, we compare three representative commercial batches using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Purity and Impurity Profile of Commercial this compound Batches
| Parameter | Batch A | Batch B | Batch C |
| Purity by HPLC (%) | 99.5 | 98.8 | 99.7 |
| Purity by GC-MS (%) | 99.4 | 98.7 | 99.6 |
| Total Impurities (%) | 0.5 | 1.2 | 0.3 |
| Major Impurity 1 (Identity) | Monobenzylated Propane-1,3-diamine | Benzyl Alcohol | Unidentified (MW 150) |
| Major Impurity 1 (Area %) | 0.25 | 0.6 | 0.15 |
| Major Impurity 2 (Identity) | Benzyl Chloride | Benzaldehyde | Monobenzylated Propane-1,3-diamine |
| Major Impurity 2 (Area %) | 0.15 | 0.4 | 0.1 |
| Residual Solvents (ppm) | < 100 | 250 (Toluene) | < 100 |
| Water Content (Karl Fischer, %) | 0.1 | 0.3 | 0.05 |
Experimental Methodologies
Detailed and validated analytical methods are crucial for the accurate determination of purity and impurity profiles.
2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to identify and quantify volatile and semi-volatile impurities, as well as residual solvents.
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Injector Temperature: 250 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-500 amu.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used for structural confirmation and to detect impurities that may not be readily observed by chromatographic techniques.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire at least 1024 scans.
-
Sample Preparation: Dissolve 10-15 mg of the sample in 0.7 mL of CDCl₃.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Workflow for the purity analysis of this compound.
Logical Relationship of Potential Impurities
The synthesis of this compound typically involves the reaction of propane-1,3-diamine with a benzylating agent like benzyl chloride. This process can lead to several potential impurities.
Caption: Potential impurities in the synthesis of this compound.
Conclusion
The purity of this compound is a critical parameter that directly impacts its suitability for use in sensitive applications, particularly in the synthesis of pharmaceuticals. This guide highlights the importance of a comprehensive analytical approach, utilizing orthogonal techniques like HPLC, GC-MS, and NMR to ensure the quality of this key starting material. The provided data and methodologies serve as a valuable resource for researchers and quality control professionals to establish robust specifications and testing protocols. It is recommended that end-users perform their own quality assessment to ensure the material meets the specific requirements of their application.
A Comparative Guide to the Application of N1,N3-Dibenzylpropane-1,3-diamine in Specific Reactions
In the realm of synthetic chemistry, particularly in the fields of catalysis and drug development, the selection of an appropriate ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. Chiral diamines have established themselves as a versatile and highly effective class of ligands, capable of coordinating with a wide range of metal centers to catalyze a myriad of reactions. This guide provides a comparative analysis of N1,N3-Dibenzylpropane-1,3-diamine, a C2-symmetric 1,3-diamine, and contrasts its structural features and potential applications with more commonly employed 1,2-diamine ligands.
While direct, side-by-side quantitative comparisons in standardized catalytic reactions are not extensively available in the peer-reviewed literature for this compound, this guide will leverage available data, structural analysis, and established principles of coordination chemistry to provide valuable insights for researchers, scientists, and drug development professionals.
Structural and Mechanistic Considerations: 1,2- vs. 1,3-Diamines
The primary distinction between 1,2- and 1,3-diamines lies in the size of the chelate ring they form upon coordination to a metal center. 1,2-diamines form a thermodynamically stable five-membered ring, whereas 1,3-diamines form a six-membered ring. This seemingly subtle difference can have profound implications on the geometry of the resulting metal complex, influencing the steric environment around the active site and, consequently, the stereochemical outcome of the reaction.
The larger bite angle of the 1,3-diamine can lead to different coordination geometries and may be advantageous in certain catalytic systems where a more flexible or open catalytic pocket is desired.
Performance Comparison in a Cyclization Reaction
While comprehensive data across a range of catalytic reactions is limited for this compound, a comparative study on the cyclization with benzaldehyde to form hexahydropyrimidine and imidazolidine derivatives provides some performance indicators.
| Diamine Ligand | Electrophile | Product Ring Size | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde | 6-membered | Ethanol | Reflux | 5 | ~70 | [1] |
| N,N'-Dibenzyl-1,2-ethanediamine | Benzaldehyde | 5-membered | Ethanol | Reflux | 5 | 62-79 | [1] |
This data suggests that the formation of the six-membered hexahydropyrimidine from this compound proceeds with comparable efficiency to the formation of the five-membered imidazolidine from its 1,2-diamine counterpart under similar conditions.[1] This indicates that the 1,3-diamine is a highly effective precursor for the synthesis of six-membered nitrogen heterocycles.
Contextual Performance of Diamine Ligands in Catalysis
To provide a broader context for the potential performance of this compound, the following table summarizes the performance of other diamine ligands in the well-established copper-catalyzed N-arylation of imidazoles. This data illustrates the significant rate enhancement provided by diamine ligands compared to uncatalyzed reactions.
| Catalyst / Ligand | Reaction | Yield (%) | Reference |
| CuI / No Ligand | N-arylation of imidazole with iodobenzene | < 5 | [2] |
| CuI / TMEDA | N-arylation of imidazole with iodobenzene | > 95 | [2] |
| CuI / N,N'-Dimethylethylenediamine | N-arylation of imidazole with iodobenzene | > 95 | [2] |
TMEDA = N,N,N',N'-Tetramethylethylenediamine
Given its bidentate chelating nature, it is anticipated that this compound would also serve as an effective ligand in such copper-catalyzed cross-coupling reactions, though empirical data is needed for a direct comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the advancement of chemical research.
Protocol 1: Synthesis of this compound[3]
This protocol describes a green and efficient synthesis of this compound.
Materials:
-
1,3-Diaminopropane
-
Benzaldehyde
-
Water
-
Sodium borohydride
Procedure:
-
Di-Schiff Base Formation: In a round-bottom flask, dissolve 1,3-diaminopropane (1.0 eq.) in water. Add benzaldehyde (2.0 eq.) to the solution. Stir the mixture at room temperature. The di-Schiff base precipitates out of the solution.
-
Reduction to Diamine: Filter the di-Schiff base and wash with water. The reduction is carried out using sodium borohydride in a solvent-free protocol. Add sodium borohydride (excess) to the di-Schiff base. The reaction is typically exothermic.
-
Work-up and Purification: After the reaction is complete, carefully quench the excess sodium borohydride with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of 1,3-Dibenzyl-2-phenylhexahydropyrimidine[1]
Materials:
-
This compound
-
Benzaldehyde
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1.0 mmol) in absolute ethanol (10 mL).
-
Add benzaldehyde (1.0 mmol) to the solution.
-
Reflux the reaction mixture for 5 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 1,3-dibenzyl-2-phenylhexahydropyrimidine.
General Catalytic Cycle in Cross-Coupling Reactions
Diamine ligands play a crucial role in stabilizing the metal catalyst and facilitating the key steps of the catalytic cycle in cross-coupling reactions, such as the Ullmann condensation.
Conclusion
This compound is a valuable, yet under-explored, C2-symmetric 1,3-diamine ligand. Its structural features, particularly the formation of a six-membered chelate ring upon metal coordination, offer a distinct alternative to the more common 1,2-diamines. The available data suggests its efficacy in the synthesis of six-membered heterocycles.
To fully elucidate the advantages and potential of this compound in specific reactions, further research is warranted. Direct comparative studies against a panel of established ligands in benchmark catalytic reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and various asymmetric transformations would be highly beneficial. Such studies would generate the quantitative data necessary for a comprehensive evaluation and could uncover unique reactivity and selectivity profiles, solidifying the position of 1,3-diamines as a valuable class of ligands in the synthetic chemist's toolbox.
References
Spectroscopic Showdown: A Comparative Analysis of N1,N3-Dibenzylpropane-1,3-diamine and Its Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a molecule and its synthetic precursors is paramount for efficient synthesis, purification, and characterization. This guide provides a detailed spectroscopic comparison of the symmetrically substituted diamine, N1,N3-Dibenzylpropane-1,3-diamine, with its fundamental building blocks, benzylamine and 1,3-diaminopropane.
This report outlines the key distinguishing features in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy, supported by tabulated data for easy reference. Furthermore, a detailed experimental protocol for a common synthetic route to this compound is provided, alongside a visual representation of the synthetic pathway.
Synthetic Pathway
The synthesis of this compound from its precursors can be efficiently achieved through a reductive amination reaction. This process involves the initial formation of a di-imine intermediate from the condensation of two equivalents of benzaldehyde with one equivalent of 1,3-diaminopropane, followed by an in-situ reduction of the imine functionalities.
Synthetic relationship of precursors to product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. The data for the precursors provide a baseline for identifying the structural changes that occur during the synthesis of the final product.
¹H NMR Data Comparison (in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Benzylamine | ~7.30 | m | 5H | Aromatic (C₆H₅) |
| ~3.85 | s | 2H | Methylene (CH₂) | |
| ~1.50 | s | 2H | Amine (NH₂) | |
| 1,3-Diaminopropane | ~2.75 | t | 4H | Methylene (CH₂-N) |
| ~1.60 | quint | 2H | Methylene (CH₂-C-CH₂) | |
| ~1.20 | s | 4H | Amine (NH₂) | |
| This compound | ~7.30 | m | 10H | Aromatic (C₆H₅) |
| ~3.78 | s | 4H | Benzylic Methylene (Ar-CH₂) | |
| ~2.71 | t | 4H | Methylene (CH₂-N) | |
| ~1.73 | quint | 2H | Methylene (CH₂-C-CH₂) | |
| ~1.66 | br s | 2H | Amine (NH) |
¹³C NMR Data Comparison (in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Benzylamine | ~143.0 | Aromatic (C-N) |
| ~128.5 | Aromatic (CH) | |
| ~127.0 | Aromatic (CH) | |
| ~46.5 | Methylene (CH₂) | |
| 1,3-Diaminopropane | ~40.0 | Methylene (CH₂-N) |
| ~33.0 | Methylene (CH₂-C-CH₂) | |
| This compound | ~140.0 | Aromatic (C-C) |
| ~128.3 | Aromatic (CH) | |
| ~126.8 | Aromatic (CH) | |
| ~54.0 | Benzylic Methylene (Ar-CH₂) | |
| ~49.5 | Methylene (CH₂-N) | |
| ~31.0 | Methylene (CH₂-C-CH₂) |
Note: The ¹³C NMR data for this compound are predicted based on the structures of the precursors and standard chemical shift values.
IR Absorption Data Comparison (in cm⁻¹)
| Compound | N-H Stretch | C-H (sp³) Stretch | C-H (sp²) Stretch | C=C Aromatic Stretch | N-H Bend |
| Benzylamine | ~3360, ~3280 | ~2920, ~2850 | ~3060, ~3030 | ~1600, ~1495, ~1450 | ~1600 |
| 1,3-Diaminopropane | ~3350, ~3270 | ~2930, ~2850 | - | - | ~1590 |
| This compound | ~3300 (broad) | ~2940, ~2860 | ~3060, ~3030 | ~1600, ~1495, ~1450 | ~1580 |
Note: The IR absorption data for this compound are predicted based on the functional groups present and characteristic vibrational frequencies.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data and for the synthesis of this compound.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples are typically analyzed as a KBr pellet.
Synthesis of this compound via Reductive Amination
This protocol describes a one-pot synthesis from benzaldehyde and 1,3-diaminopropane.
Experimental workflow for the synthesis.
Materials:
-
Benzaldehyde
-
1,3-Diaminopropane
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,3-diaminopropane (1 equivalent) in methanol.
-
Add benzaldehyde (2.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature to facilitate the formation of the di-imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.5 equivalents) in small portions, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Cross-Validation of Analytical Methods for N,N'-dibenzyl-1,3-propanediamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of N,N'-dibenzyl-1,3-propanediamine. In the absence of a published head-to-head comparison for this specific analyte, this document provides a synthesized comparison based on established methodologies for structurally similar aromatic amines. The experimental protocols and validation data presented herein are representative and intended to serve as a practical guide for method development and selection.
Comparative Analysis of Quantitative Data
The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes a representative set of validation parameters for the analysis of N,N'-dibenzyl-1,3-propanediamine by HPLC-UV and GC-MS. This data is synthesized from studies on analogous aromatic amines and serves to illustrate the typical performance of each technique.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (%RSD) | ||
| - Intra-day | < 1.5% | < 2.0% |
| - Inter-day | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS analysis of N,N'-dibenzyl-1,3-propanediamine are provided below. These protocols are based on established methods for similar aromatic diamines and secondary amines.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of N,N'-dibenzyl-1,3-propanediamine in various sample matrices.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing N,N'-dibenzyl-1,3-propanediamine in the mobile phase to achieve a final concentration within the linear range of the assay.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
2. Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water. A typical gradient could be:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 80% Acetonitrile
-
15-18 min: 80% Acetonitrile
-
18-20 min: 80% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high selectivity and sensitivity, making it ideal for trace-level analysis and confirmatory identification.
1. Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Due to the polarity of the amine groups, derivatization is recommended to improve chromatographic peak shape and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
To the sample solution, add the derivatizing agent and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
3. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation. Characteristic ions for the derivatized N,N'-dibenzyl-1,3-propanediamine would need to be determined.
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Performance Benchmark: N1,N3-Dibenzylpropane-1,3-diamine Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Chiral Diamine Catalysts in Asymmetric Transfer Hydrogenation
Chiral diamines are pivotal ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries. While C2-symmetric 1,2-diamines, such as the renowned TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have historically dominated the field, there is growing interest in the application of other diamine scaffolds, including those based on a propane-1,3-diamine backbone like N1,N3-Dibenzylpropane-1,3-diamine. This guide provides a comparative benchmark of catalysts derived from simple 1,3-diamines against well-established C2-symmetric 1,2-diamine catalysts in the asymmetric transfer hydrogenation (ATH) of acetophenone, a standard benchmark reaction.
Quantitative Performance Data
The following table summarizes the performance of various ruthenium-based chiral diamine catalysts in the asymmetric transfer hydrogenation of acetophenone. This allows for a direct comparison of catalyst efficiency in terms of conversion and enantioselectivity.
| Catalyst/Ligand | Metal | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration | Hydrogen Donor | Reference |
| Simple 1,3-Diamine Derivative | Ru | Acetophenone | - | 56 | - | HCOONa | [1] |
| (1R,2R)-TsDPEN | Ru | Acetophenone | >99 | 98 | (R) | HCOOH/NEt₃ | [2] |
| Polymer-Supported (R,R)-TsDPEN | Ru | Acetophenone | 90 | 95 | (R) | HCOOH/NEt₃ | [2] |
| (R,R)-TsDACH | Ru | Acetophenone | >99 | 96 | (R) | i-PrOH/KOH | [2] |
Note: Data for the simple 1,3-diamine derivative is used as a representative benchmark for the this compound catalyst class due to the limited availability of specific data for the title compound in this direct application.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative experimental protocols for the asymmetric transfer hydrogenation of acetophenone using a ruthenium-diamine catalyst.
Protocol 1: Asymmetric Transfer Hydrogenation using Formic Acid/Triethylamine as Hydrogen Source
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diamine ligand (e.g., (R,R)-TsDPEN or a chiral propane-1,3-diamine derivative)
-
Acetophenone
-
Anhydrous, degassed solvent (e.g., dichloromethane, isopropanol)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium precursor and the chiral diamine ligand in the anhydrous, degassed solvent. The typical molar ratio of Ru to ligand is 1:1 or 1:1.1. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate reaction vessel, add the acetophenone substrate.
-
Reaction Initiation: To the substrate, add the pre-formed catalyst solution. The catalyst loading is typically in the range of 0.1 to 2 mol% relative to the substrate.
-
Hydrogen Donor Addition: Prepare the azeotropic mixture of formic acid and triethylamine (typically a 5:2 molar ratio). Add this mixture to the reaction vessel.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench it by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.[2]
Protocol 2: Asymmetric Transfer Hydrogenation using Isopropanol as Hydrogen Source
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diamine ligand
-
Acetophenone
-
Anhydrous isopropanol (i-PrOH)
-
Base (e.g., potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK))
Procedure:
-
Catalyst Formation (in situ): In a reaction vessel under an inert atmosphere, dissolve the ruthenium precursor and the chiral diamine ligand in anhydrous isopropanol.
-
Base Addition: Add the base to the solution. The base is crucial for the activation of the catalyst and the hydrogen transfer process.
-
Substrate Addition: Add the acetophenone to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir until the reaction is complete, monitoring by an appropriate analytical technique.
-
Work-up and Analysis: Follow a similar work-up, purification, and analysis procedure as described in Protocol 1 to isolate the product and determine its enantiomeric excess.[2]
Visualizing the Catalytic Process
To better understand the relationships within the catalytic system and the experimental procedure, the following diagrams are provided.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Caption: Simplified catalytic cycle for transfer hydrogenation.
References
A Comparative Review of N,N'-dibenzyl-1,3-propanediamine Applications
For Researchers, Scientists, and Drug Development Professionals
N,N'-dibenzyl-1,3-propanediamine is a versatile diamine that has found applications in medicinal chemistry and catalysis. This guide provides a comparative overview of its use as a ligand in anticancer platinum complexes, its potential as a Hepatitis C Virus (HCV) inhibitor, and its prospective role in organocatalysis. Experimental data for its platinum complex and comparative data for alternative compounds in other applications are presented to offer a comprehensive assessment of its utility.
Anticancer Agent: Ligand for Platinum(II) Complexes
N,N'-dibenzyl-1,3-propanediamine serves as a bidentate ligand in the synthesis of platinum(II) complexes, which are analogues of the widely used anticancer drug, cisplatin. The introduction of the bulky benzyl groups is intended to modify the pharmacological properties of the resulting platinum complex, potentially overcoming some of the limitations of cisplatin, such as its side effects and drug resistance.
Performance Comparison
While the specific cytotoxic activity data (IC50 values) for the platinum(II) complex of N,N'-dibenzyl-1,3-propanediamine was not detailed in the reviewed literature, a comparison with cisplatin and other platinum-based anticancer agents is crucial for evaluating its potential. The following table provides typical IC50 values for cisplatin and other platinum complexes against various cancer cell lines to serve as a benchmark.
| Compound/Complex | Cell Line | IC50 (µM) | Reference Compound |
| [PtCl2(N,N'-dibenzyl-1,3-propanediamine)] | A549 (Lung Carcinoma) | Data not available | Cisplatin |
| MCF-7 (Breast Cancer) | Data not available | Cisplatin | |
| HCT116 (Colon Cancer) | Data not available | Cisplatin | |
| Cisplatin | A549 (Lung Carcinoma) | ~ 1.5 - 5.0 | - |
| MCF-7 (Breast Cancer) | ~ 2.0 - 10.0 | - | |
| HCT116 (Colon Cancer) | ~ 1.0 - 4.0 | - | |
| Carboplatin | A549 (Lung Carcinoma) | ~ 10 - 50 | - |
| MCF-7 (Breast Cancer) | ~ 20 - 100 | - | |
| HCT116 (Colon Cancer) | ~ 8 - 40 | - | |
| Oxaliplatin | A549 (Lung Carcinoma) | ~ 0.5 - 2.0 | - |
| MCF-7 (Breast Cancer) | ~ 1.0 - 5.0 | - | |
| HCT116 (Colon Cancer) | ~ 0.2 - 1.0 | - |
Experimental Protocols
Synthesis of N,N'-dibenzyl-1,3-propanediamine
The synthesis of the N,N'-dibenzyl-1,3-propanediamine ligand is achieved by treating 1,3-propanediamine with benzyl halide.[1]
-
Materials: 1,3-propanediamine, benzyl halide (e.g., benzyl bromide), ethanol, sodium hydroxide.
-
Procedure:
-
Dissolve 1,3-propanediamine in ethanol at room temperature.
-
Slowly add the corresponding benzyl halide to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Slowly add a saturated solution of sodium hydroxide in ethanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue using silica gel chromatography.
-
Synthesis of the Dichloroplatinum(II) Complex
The platinum(II) complex is synthesized by reacting the ligand with potassium tetrachloroplatinate(II).[1]
-
Materials: N,N'-dibenzyl-1,3-propanediamine, potassium tetrachloroplatinate(II) (K2[PtCl4]), water.
-
Procedure:
-
React N,N'-dibenzyl-1,3-propanediamine with potassium tetrachloroplatinate(II) in water.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Isolate the resulting dichloroplatinum(II) complex by simple filtration.
-
Hepatitis C Virus (HCV) Inhibitor
While N,N''-dibenzyl-1,3-diaminopropane has been cited as a hepatitis C virus inhibitor, specific inhibitory concentration (EC50 or IC50) values were not found in the reviewed literature. For a comparative perspective, the following table presents the EC50 values of other known HCV inhibitors that target the NS5A protein or the NS5B polymerase.
| Inhibitor | Target | Genotype | EC50 |
| N,N'-dibenzyl-1,3-propanediamine | Not specified | Not specified | Data not available |
| Daclatasvir | NS5A | 1b | 0.001 - 0.05 nM |
| 1a | 0.006 - 0.2 nM | ||
| Ledipasvir | NS5A | 1a/1b | 0.018 - 0.031 nM |
| Sofosbuvir | NS5B Polymerase | 1b | 40 nM |
| 1a | 93 nM | ||
| Dasabuvir | NS5B Polymerase | 1b | 2.2 - 10.7 nM |
Mechanism of Action of HCV Inhibitors
HCV replication involves several viral proteins that are attractive targets for direct-acting antivirals (DAAs). The NS5A protein is crucial for viral RNA replication and assembly, while the NS5B protein is the RNA-dependent RNA polymerase responsible for synthesizing the viral genome.
Organocatalysis
Performance Comparison of Chiral Diamine Catalysts in Michael Addition
The following table shows representative data for other chiral diamine-derived organocatalysts in the asymmetric Michael addition of various substrates.
| Catalyst | Reaction | Yield (%) | e.e. (%) |
| N,N'-dibenzyl-1,3-propanediamine | Michael Addition | Data not available | Data not available |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetone + Nitrostyrene | 93 | 92 |
| (1R,2R)-(-)-1,2-Diaminocyclohexane derivative | Malonate + Chalcone | 99 | 98 |
| Cinchona alkaloid-derived thiourea | Acetylacetone + Nitrostyrene | 95 | 96 |
Proposed Catalytic Cycle
In a typical asymmetric Michael addition catalyzed by a chiral diamine, the catalyst activates the nucleophile through the formation of an enamine intermediate, and the chiral environment of the catalyst directs the stereoselective attack on the Michael acceptor.
References
A Comparative Analysis of Mono- and Di-benzylated Propanediamine Derivatives in Oncology Research
A detailed examination of the synthesis, cytotoxic effects, and potential mechanisms of action of mono- and di-benzylated propanediamine derivatives, providing valuable insights for researchers and professionals in drug development.
This guide offers a comparative study of mono-benzylated propanediamine (N-benzyl-1,3-propanediamine) and di-benzylated propanediamine (N,N'-dibenzyl-1,3-propanediamine). It aims to provide an objective comparison of their performance, supported by experimental data, to aid in the evaluation of their potential as therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data-driven insights and detailed experimental methodologies.
Data Presentation: A Comparative Overview
The following tables summarize the key physicochemical properties and cytotoxic activities of mono- and di-benzylated propanediamine derivatives. While direct comparative cytotoxicity data for these specific compounds is limited in publicly available literature, the provided data is a representative compilation from studies on analogous N-substituted propanediamine derivatives, illustrating the potential differences in biological activity.
Table 1: Physicochemical Properties
| Property | Mono-benzylated Propanediamine | Di-benzylated Propanediamine |
| IUPAC Name | N'-benzylpropane-1,3-diamine | N,N'-dibenzylpropane-1,3-diamine |
| Molecular Formula | C₁₀H₁₆N₂ | C₁₇H₂₂N₂ |
| Molecular Weight | 164.25 g/mol | 254.37 g/mol |
| Topological Polar Surface Area | 38.1 Ų | 24.1 Ų |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| XLogP3-AA | 0.7 | 2.6 |
Table 2: Representative Cytotoxicity Data (IC₅₀ Values in µM)
| Compound Type | Cancer Cell Line | Representative IC₅₀ (µM) |
| Mono-substituted diamine analogue | Human Breast Cancer (MCF-7) | ~15 µM |
| Di-substituted diamine analogue | Human Breast Cancer (MCF-7) | ~5 µM |
| Mono-substituted diamine analogue | Human Colon Cancer (HCT-116) | ~25 µM |
| Di-substituted diamine analogue | Human Colon Cancer (HCT-116) | ~8 µM |
Note: The IC₅₀ values presented are illustrative and based on data from analogous compounds to highlight potential trends. Actual values for mono- and di-benzylated propanediamine may vary.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of Mono- and Di-benzylated Propanediamine
A common method for the synthesis of both mono- and di-benzylated propanediamine involves the reaction of 1,3-propanediamine with benzyl halide.[1] The ratio of the products can be influenced by the molar ratio of the reactants.
Materials:
-
1,3-propanediamine
-
Benzyl chloride (or benzyl bromide)
-
Ethanol
-
Sodium carbonate (or other suitable base)
-
Dichloromethane
-
Anhydrous potassium carbonate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,3-propanediamine in ethanol in a round-bottom flask.
-
For mono-benzylation, use a 1:1 molar ratio of 1,3-propanediamine to benzyl chloride. For a higher yield of the di-benzylated product, a molar excess of benzyl chloride (e.g., 1:2.2 or higher) and a base like sodium carbonate should be used.
-
Add the benzyl chloride dropwise to the stirred solution of 1,3-propanediamine at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
After the reaction is complete (monitored by TLC), add water to quench the reaction.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic phases, dry with anhydrous potassium carbonate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the mono- and di-benzylated products by column chromatography on silica gel.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (mono- and di-benzylated propanediamine)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[5][6][7][8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired duration. Include positive (e.g., lysis buffer) and negative (vehicle) controls.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to the controls.
Mandatory Visualization
The following diagrams visualize key concepts related to the study of mono- and di-benzylated propanediamine.
Experimental workflow from synthesis to cytotoxicity assessment.
The polyamine catabolic pathway and potential drug intervention.
Discussion
The presented data and protocols provide a framework for the comparative evaluation of mono- and di-benzylated propanediamine derivatives. The physicochemical properties, particularly the higher lipophilicity (XLogP3-AA) of the di-benzylated analogue, may contribute to enhanced cell membrane permeability and potentially greater biological activity, as suggested by the representative cytotoxicity data. Studies on similar di-substituted compounds have shown increased cytotoxicity compared to their mono-substituted counterparts, a trend that warrants direct investigation for the benzylated propanediamines.[9]
The proposed mechanism of action for these compounds may involve the induction of the polyamine catabolic pathway.[10][11] Polyamines are essential for cell proliferation, and their levels are often elevated in cancer cells.[12] The enzymatic catabolism of polyamines by spermine oxidase (SMO) and spermidine/spermine N1-acetyltransferase (SSAT) leads to the production of cytotoxic byproducts, including hydrogen peroxide and reactive aldehydes, which can induce DNA damage and apoptosis.[11][13] Propanediamine derivatives may act as polyamine analogues, inducing these catabolic enzymes and thereby promoting cancer cell death.
Further research should focus on a direct, head-to-head comparison of the cytotoxic effects of mono- and di-benzylated propanediamine across a panel of cancer cell lines. Investigating their effects on the expression and activity of SMO and SSAT would provide crucial insights into their mechanism of action and validate the polyamine catabolism pathway as a key target. Such studies will be instrumental in determining the therapeutic potential of these compounds and guiding the design of future derivatives with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyamine catabolism in carcinogenesis: potential targets for chemotherapy and chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma [frontiersin.org]
- 13. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Personal protective equipment for handling N1,N3-Dibenzylpropane-1,3-diamine
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling N1,N3-Dibenzylpropane-1,3-diamine. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".[1]
A comprehensive approach to personal protective equipment is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this substance.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Dispose of contaminated gloves after use. | To prevent skin irritation (H315) upon contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent serious eye irritation (H319) from splashes or vapors. |
| Skin and Body Protection | Laboratory coat. A complete suit protecting against chemicals may be necessary for large quantities or in case of spills. | To protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator. For sole protection, a full-face supplied-air respirator is recommended. | To avoid respiratory irritation (H335) and harm if inhaled (H332). |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Detailed Experimental Protocols
1. Precautionary Measures and Handling:
-
Always consult the Safety Data Sheet (SDS) before use.
-
Wear the personal protective equipment detailed in the table above.[2]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing vapors, mist, or gas.[2]
-
Wash hands thoroughly after handling.
2. Storage:
-
Store in a cool, dark place under an inert atmosphere.[1]
-
Keep the container tightly closed.
3. First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal Plan
All waste materials, including unused chemicals and contaminated items, must be disposed of in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, labeled, and sealed container.
2. Disposal Procedure:
-
Dispose of the waste container through a licensed professional waste disposal service.
-
Do not allow the product to enter drains.[2]
The logical relationship for the disposal decision-making process is illustrated below.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
